1-(Aminomethyl)cyclohexan-1-amine
Description
Significance of Cycloaliphatic Diamines in Contemporary Chemical Research
Cycloaliphatic diamines are organic compounds that feature two amino functional groups attached to a cyclic aliphatic hydrocarbon framework. These molecules are of considerable importance in modern chemical research and industry for several reasons. They serve as crucial monomers in the synthesis of high-performance polymers such as polyamides, polyimides, and polyureas. The incorporation of a cycloaliphatic ring into the polymer backbone can impart desirable properties like enhanced thermal stability, rigidity, and resistance to UV degradation and oxidation when compared to their linear aliphatic or aromatic counterparts. chemicalbook.com
Furthermore, cycloaliphatic diamines are widely used as curing agents for epoxy resins, leading to materials with excellent chemical resistance and mechanical strength, suitable for demanding applications in coatings, adhesives, and composites. sigmaaldrich.com Their structural diversity, including the potential for stereoisomerism, also makes them valuable as ligands in coordination chemistry and as building blocks in the synthesis of complex organic molecules and pharmaceuticals. scbt.commdpi.com The reactivity of the amine groups allows for a wide range of chemical transformations, making them versatile intermediates in organic synthesis. nih.gov
Overview of 1-(Aminomethyl)cyclohexan-1-amine as a Pivotal Research Subject
Within the diverse family of cycloaliphatic diamines, this compound stands out due to its unique structural arrangement. It is a geminal diamine, meaning both an amino group and an aminomethyl group are attached to the same carbon atom of the cyclohexane (B81311) ring. nih.govgoogle.com This specific configuration has made it a compound of interest, primarily as a key intermediate in the synthesis of other molecules. While direct research applications of this compound as a standalone functional material are not extensively documented, its role as a precursor is a significant area of its research utility. The majority of published research involving this compound centers on its use in the synthesis of more complex molecules, where its unique structure is a critical starting point.
Foundational Structural Considerations for Research Utility within the Diamine Class
The research utility of any chemical compound is intrinsically linked to its molecular structure. For this compound, two key features are of paramount importance: the cycloaliphatic core and the geminal diamine functionality.
The cyclohexane ring provides a rigid, three-dimensional scaffold. This is in contrast to linear aliphatic chains, which are more flexible. This rigidity can be advantageous in applications such as polymer science, where it can lead to materials with higher glass transition temperatures and improved mechanical properties.
The geminal diamine arrangement, where two amino groups are attached to the same carbon atom, is a relatively uncommon and reactive functional group. Geminal diamines containing N-H bonds are known to be intermediates in various chemical reactions and can be unstable, particularly in aqueous environments where they may eliminate an amine to form an iminium ion. scbt.com This inherent reactivity is a crucial consideration in its handling and in the design of synthetic pathways that utilize this compound. The presence of two primary amine groups with different steric environments (one directly on the ring and one on a methyl substituent) also offers potential for selective functionalization, a feature of interest in synthetic chemistry.
Detailed Research Findings
While the body of research focusing directly on this compound as an end-product is limited, its utility as a chemical intermediate is well-established.
A significant area of research involving this compound is its role as a precursor in the synthesis of pharmaceuticals. Its structural framework is a key component in building more complex molecules with biological activity. For instance, derivatives of this diamine are central to the structure of certain therapeutic agents.
While direct studies on the coordination chemistry of this compound are not widely reported, research on its close derivatives, such as 1-(aminomethyl)-1-cyclohexane acetic acid (Gabapentin), provides insight into its potential as a ligand. Studies have shown that Gabapentin (B195806) can form coordination complexes with metal ions like cobalt and nickel. tsijournals.com In these complexes, the amino and carboxylate groups of the Gabapentin molecule coordinate with the metal center. This suggests that this compound, with its two primary amine groups, could also act as a chelating ligand, forming stable complexes with various metal ions. Such complexes could have potential applications in catalysis or materials science, representing an area for future research exploration.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₇H₁₆N₂ |
| Molecular Weight | 128.22 g/mol |
| CAS Number | 5062-67-9 |
| Appearance | Solid |
This data is compiled from publicly available chemical supplier information. scbt.comnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(aminomethyl)cyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c8-6-7(9)4-2-1-3-5-7/h1-6,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDMSCUTQSXHCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90198667 | |
| Record name | Cyclohexanemethanamine, 1-amino- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90198667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5062-67-9 | |
| Record name | 1-Aminocyclohexanemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5062-67-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexylamine, 1-aminomethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005062679 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanemethanamine, 1-amino- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90198667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Advanced Reaction Pathways for 1 Aminomethyl Cyclohexan 1 Amine and Its Key Derivatives
Direct Synthetic Routes to 1-(Aminomethyl)cyclohexan-1-amine
Direct methods for the synthesis of this compound are not extensively documented in publicly available literature, suggesting that multi-step syntheses are more common. However, one potential direct route could involve a modified Strecker synthesis. The classical Strecker synthesis produces α-amino acids from aldehydes or ketones. bldpharm.comnih.gov A variation of this reaction, starting from a suitable precursor, could theoretically yield the target diamine.
The Strecker synthesis involves the reaction of an aldehyde or ketone with ammonia (B1221849) and cyanide to form an α-aminonitrile, which is then hydrolyzed to the corresponding amino acid. bldpharm.com For the synthesis of this compound, a plausible, though not explicitly reported, approach could start from a protected 1-aminocyclohexanecarbaldehyde. The aldehyde would first react with ammonia and cyanide to form an α-aminonitrile intermediate. Subsequent reduction of the nitrile group would then yield the final diamine.
Indirect Synthesis via Strategic Precursor Transformation
Indirect synthetic routes, which involve the transformation of functional groups on a pre-formed cyclohexane (B81311) ring, are more established for preparing this compound and its derivatives.
Reduction of Corresponding Nitro Compounds
A viable indirect route involves the reduction of a dinitro or a nitro-amino precursor. For instance, the synthesis could proceed from 1,1-bis(nitromethyl)cyclohexane. The reduction of both nitro groups would lead to the desired this compound. Various reducing agents are effective for the conversion of nitro groups to primary amines, including catalytic hydrogenation (e.g., using a platinum or palladium catalyst) or chemical reducing agents like lithium aluminum hydride (LiAlH₄).
A related approach involves the reduction of a nitro-nitrile precursor, such as 1-cyano-1-(nitromethyl)cyclohexane. Selective reduction of the nitro group followed by the reduction of the nitrile would yield the target diamine. A Chinese patent describes a method for synthesizing 1-(aminomethyl)cyclohexylacetic acid, a related compound, via a 1-(nitromethyl)cyclohexylacetic acid derivative, highlighting the utility of nitro-containing intermediates. core.ac.uk
| Starting Material | Reducing Agent | Product | Reference |
| Aromatic Nitro Compounds | Samarium(0) metal, 1,1'-dioctyl-4,4'-bipyridinium (B13415308) dibromide | Aromatic Amines | wikipedia.org |
| Nitroarenes | Methylhydrazine, Cobalt catalyst | Arylamines | wikipedia.org |
Amidation and Subsequent Rearrangement Reactions
Rearrangement reactions provide powerful and versatile methods for the synthesis of amines and their derivatives from carboxylic acid derivatives. These reactions, which involve the migration of a group from a carbon atom to a nitrogen atom, are particularly useful for accessing complex amine structures.
The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, which can then be converted to an amine, carbamate (B1207046), or urea (B33335). wikipedia.orgorganic-chemistry.orgunacademy.com This reaction is known for its high tolerance of various functional groups and proceeds with retention of stereochemistry.
For the synthesis of derivatives of this compound, a dicarboxylic acid such as cyclohexane-1,1-dicarboxylic acid could serve as a starting point. Conversion of both carboxylic acid groups to acyl azides, followed by a double Curtius rearrangement, would yield a diisocyanate. Subsequent hydrolysis of the diisocyanate would produce the target diamine. Alternatively, trapping the diisocyanate with an alcohol or an amine would lead to the corresponding dicarbamate or diurea derivatives. The Darapsky degradation, a variation of the Curtius rearrangement, allows for the synthesis of amino acids from α-cyanoesters, further illustrating the versatility of this reaction family. wikipedia.org
| Starting Material | Key Reagent(s) | Intermediate | Final Product Type | Reference |
| Carboxylic Acid | Acyl Azide | Isocyanate | Amine, Carbamate, Urea | organic-chemistry.orgunacademy.com |
| α-Cyanoester | Hydrazine, Nitrous Acid | Acyl Azide | Amino Acid | wikipedia.org |
The Hofmann rearrangement converts a primary amide to a primary amine with one less carbon atom via an isocyanate intermediate. libretexts.orgrsc.org This reaction is typically carried out using a halogen (such as bromine) and a strong base. masterorganicchemistry.com
A key application that highlights the potential of this rearrangement for synthesizing compounds related to this compound is the synthesis of gabapentin (B195806) (1-(aminomethyl)cyclohexaneacetic acid). This synthesis involves the Hofmann rearrangement of 1,1-cyclohexanediacetic acid monoamide. libretexts.orgrsc.org
Following this precedent, a plausible route to this compound would start with cyclohexane-1,1-dicarboxylic acid. This diacid can be converted to the corresponding diamide (B1670390), cyclohexane-1,1-dicarboxamide. A double Hofmann rearrangement on this diamide would then yield the target this compound.
| Starting Material | Reagents | Key Intermediate | Product | Reference |
| Primary Amide | Br₂, NaOH | Isocyanate | Primary Amine | libretexts.orgrsc.org |
| 1,1-Cyclohexanediacetic acid monoamide | (not specified) | (not specified) | Gabapentin | libretexts.orgrsc.org |
The Lossen rearrangement is another method for converting a carboxylic acid derivative, in this case, a hydroxamic acid, into an isocyanate. unacademy.com The reaction proceeds by the rearrangement of an O-acylated, O-sulfonylated, or O-phosphorylated hydroxamic acid. unacademy.com The resulting isocyanate can then be hydrolyzed to a primary amine or reacted with other nucleophiles to form ureas or carbamates.
While specific applications of the Lossen rearrangement for the synthesis of this compound are not readily found in the literature, a hypothetical pathway can be envisioned. Starting from cyclohexane-1,1-dicarboxylic acid, the corresponding dihydroxamic acid could be prepared. Subsequent activation of the hydroxamic acid groups followed by a double Lossen rearrangement would generate the diisocyanate, which could then be converted to the diamine or its derivatives. Recent developments have shown that the Lossen rearrangement can proceed directly from free hydroxamic acids under certain conditions, offering a potentially milder route.
| Starting Material | Key Feature | Intermediate | Final Product Type | Reference |
| Hydroxamic Acid (O-activated) | Rearrangement of activated hydroxamic acid | Isocyanate | Amine, Urea, Carbamate | unacademy.com |
Catalytic Hydrogenation Strategies
Catalytic hydrogenation represents a cornerstone in the synthesis of this compound and its derivatives, offering efficient and scalable routes from various precursors. This section explores the hydrogenation of nitrile, imine, and nitro functionalities to afford the target diamine.
Hydrogenation of Nitrile Precursors
The reduction of dinitriles is a direct and common method for preparing diamines. In the context of this compound, the corresponding precursor is 1-cyanocyclohexaneacetonitrile. The catalytic hydrogenation of this dinitrile involves the simultaneous reduction of both nitrile groups to primary amines.
A typical procedure involves the use of a catalyst such as Raney Nickel (Raney-Ni) in a suitable solvent like ethanol (B145695). The reaction is carried out under a hydrogen atmosphere at elevated pressure and temperature. For instance, the hydrogenation of cyclohexanecarbonitrile (B123593), a related monofunctional nitrile, to (aminomethyl)cyclohexane can be achieved with high efficiency. chemicalbook.com In a specific example, cyclohexanecarbonitrile was hydrogenated using Raney-Ni in ethanol under a hydrogen pressure of 5 MPa at 88°C for 30 minutes, resulting in a 91% yield of cyclohexanemethylamine. chemicalbook.com This methodology can be extrapolated to the synthesis of this compound from its dinitrile precursor.
Table 1: Reaction Conditions for Hydrogenation of Nitrile Precursors
| Precursor | Catalyst | Solvent | Pressure (MPa) | Temperature (°C) | Reaction Time (h) | Product | Yield (%) | Reference |
| Cyclohexanecarbonitrile | Raney-Ni | Ethanol | 5 | 88 | 0.5 | (Aminomethyl)cyclohexane | 91 | chemicalbook.com |
Note: This table presents data for a related monofunctional nitrile, illustrating a common methodology applicable to dinitrile precursors.
Hydrogenation of Imine Intermediates
The catalytic hydrogenation of imines is another effective strategy for the synthesis of amines. This method can be applied to the synthesis of this compound through the reduction of a suitable cyclic imine precursor. The enantioselective hydrogenation of cyclic imines, in particular, has been a subject of significant research, allowing for the synthesis of chiral cyclic amines with high enantioselectivities. rsc.org
For example, iridium complexes with chiral phosphine (B1218219) ligands, such as (R,R)-f-spiroPhos, have been successfully employed as catalysts for the highly enantioselective hydrogenation of cyclic 2-aryl imines under mild conditions. rsc.org This approach provides the corresponding chiral cyclic amines in excellent enantiomeric excess (up to 98% ee). rsc.org While a direct application to a precursor of this compound is not explicitly detailed in the provided search results, the principle of imine hydrogenation is a well-established and powerful tool in amine synthesis. rsc.orgnih.gov Furthermore, metal-free hydrogenation of imines has also been achieved using H₂ and B(C₆F₅)₃, resulting in the formation of N-cyclohexylammonium hydridoborate salts. nih.gov
Hydrogenation of Nitro Group to Amino Group
The reduction of nitro compounds is a fundamental transformation in organic chemistry to produce amines. wikipedia.orgorganic-chemistry.org This method can be employed to synthesize this compound if a suitable nitro-containing precursor is available. Various reagents and catalytic systems are effective for the reduction of both aliphatic and aromatic nitro groups. wikipedia.org
Commonly used methods for nitro group reduction include:
Catalytic Hydrogenation: This is often the method of choice, utilizing catalysts like palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.com While Pd/C is highly effective, it can also reduce other functional groups. commonorganicchemistry.com Raney nickel is a good alternative, especially when trying to avoid the dehalogenation of aromatic halides. commonorganicchemistry.com
Metal-Mediated Reductions: Metals such as iron (Fe), zinc (Zn), and tin(II) chloride (SnCl₂) in acidic conditions provide mild and selective reduction of nitro groups. commonorganicchemistry.comyoutube.comresearchgate.net Zinc powder in aqueous solutions of chelating ethers has also been reported as a mild and environmentally friendly method. researchgate.net
Metal-Free Reductions: A combination of HSiCl₃ and a tertiary amine offers a metal-free alternative for the reduction of both aromatic and aliphatic nitro groups. organic-chemistry.org
Michael Addition Processes
The Michael addition, or conjugate addition, is a versatile carbon-carbon bond-forming reaction that can be utilized in the synthesis of complex molecules. organic-chemistry.org This reaction involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). organic-chemistry.org While a direct application of the Michael addition for the synthesis of this compound is not explicitly described in the provided context, the principles of this reaction are relevant for the construction of substituted cyclohexane rings and the introduction of nitrogen-containing functionalities.
A related reaction, the aza-Michael addition, involves the addition of an amine nucleophile to an activated alkene. frontiersin.org This reaction is widely used in the synthesis of biologically active compounds and can proceed readily at room temperature. frontiersin.org Cascade reactions involving an aza-Michael addition followed by a cyclization are particularly powerful for creating complex heterocyclic structures, such as N-substituted pyrrolidones from itaconic acid and primary amines. frontiersin.org
Furthermore, organocatalysis has emerged as a powerful tool for promoting asymmetric Michael additions. For example, chiral primary amines derived from cinchona alkaloids can catalyze the direct and vinylogous Michael addition of β-substituted cyclohexenone derivatives to nitroalkenes with high diastereo- and enantioselectivity. nih.gov This demonstrates the potential of Michael-type reactions in constructing stereochemically rich cyclohexyl systems.
Stereochemical Control and Enantioselective Synthesis in this compound Related Structures
The development of synthetic methods that allow for precise control over stereochemistry is crucial, particularly in the synthesis of chiral molecules for pharmaceutical and other applications. This section focuses on the enantioselective synthesis of chiral analogues related to this compound.
Enantioselective Synthesis Approaches for Chiral Analogues
The synthesis of chiral amines and their derivatives has been a major focus of research, with several powerful strategies emerging. These approaches are applicable to the synthesis of chiral analogues of this compound, where one or both of the stereocenters on the cyclohexane ring are controlled.
One prominent strategy is the catalytic enantioselective reduction of imines . As mentioned previously, the use of chiral catalysts, such as iridium complexes with chiral phosphine ligands, allows for the highly enantioselective hydrogenation of cyclic imines to produce chiral cyclic amines. rsc.org This method offers a direct route to enantiomerically enriched products.
Another powerful approach is the asymmetric Michael addition . Organocatalysts, such as chiral primary amines, can facilitate the enantioselective conjugate addition of nucleophiles to α,β-unsaturated systems. nih.govrsc.org This allows for the creation of new stereocenters with high levels of stereocontrol. For example, the enantioselective synthesis of thio-substituted cyclobutanes has been achieved via a sulfa-Michael addition using a chiral cinchona-based squaramide catalyst. rsc.org This principle can be extended to the synthesis of chiral cyclohexyl systems.
The enantioselective synthesis of α-amino acids also provides valuable insights and methodologies. For instance, the enantioselective synthesis of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid has been achieved using an alkylidene carbene 1,5-C-H insertion reaction as a key step. nih.gov Such strategies for creating stereodefined cyclic amino acids can be adapted for the synthesis of chiral cyclohexyl diamine analogues.
Furthermore, the development of catalytic asymmetric iminium ion cyclization reactions, using chiral Brønsted acids like BINOL-derived N-triflyl phosphoramides, has enabled the synthesis of 1-aminoindene derivatives with high enantioselectivity. rsc.org This type of intramolecular cyclization offers a powerful method for constructing chiral cyclic amine structures.
Diastereomeric Mixture Control in Product Formation
The stereoselective synthesis of highly substituted cyclohexylamine (B46788) derivatives, including structures analogous to this compound, presents a significant challenge in organic synthesis due to the need to control the formation of multiple stereocenters. nih.gov The development of methods that allow for precise control over the diastereomeric outcome is crucial for accessing specific isomers with desired pharmacological properties. Research into the synthesis of functionalized cyclohexylamines has explored various strategies to achieve high diastereoselectivity.
One notable approach involves the use of photoredox catalysis in an intermolecular [4+2] cycloaddition of benzocyclobutylamines with α-substituted vinylketones. nih.govnih.gov This method provides access to highly functionalized cyclohexylamine derivatives with excellent diastereoselectivities. The reaction proceeds under mild conditions and demonstrates good functional-group compatibility. nih.govnih.gov The control over diastereoselectivity is influenced by several factors, including the choice of photocatalyst, solvent, and the potential use of a chiral co-catalyst. For instance, the incorporation of a chiral phosphoric acid (CPA) has been shown to induce moderate to good enantioselectivity while maintaining excellent diastereoselectivity. nih.gov
Mechanistic studies suggest that the reaction proceeds through a single-electron transfer (SET) process, generating an amino radical cation that undergoes ring-opening to form a benzyl (B1604629) radical cation intermediate. nih.gov The subsequent radical addition and cyclization steps are key to establishing the stereochemistry of the final product. The inherent steric and electronic properties of the reactants and intermediates play a crucial role in directing the diastereochemical outcome. The formation of adjacent tertiary and all-carbon quaternary stereocenters, a feature relevant to derivatives of this compound, is a particular challenge that can be addressed by such advanced catalytic systems. nih.gov
Table 1: Factors Influencing Diastereoselectivity in the Synthesis of Cyclohexylamine Derivatives
| Factor | Description | Impact on Diastereoselectivity |
| Photocatalyst | An iridium-based photocatalyst is often employed to initiate the reaction via a single-electron transfer process. nih.gov | The choice of photocatalyst can influence the efficiency of the radical generation and subsequent stereoselective steps. |
| Chiral Co-catalyst | A chiral phosphoric acid (CPA) can be used in conjunction with the photocatalyst. nih.gov | Induces enantioselectivity and can enhance diastereoselectivity by creating a chiral environment around the reacting species. |
| Solvent | The reaction medium can affect the stability and reactivity of the intermediates. | The polarity and coordinating ability of the solvent can influence the transition state energies, thereby affecting the diastereomeric ratio. |
| Substrate Structure | The steric bulk and electronic nature of the substituents on both the amine and the vinylketone starting materials. nih.gov | Significantly directs the approach of the reactants and the conformation of the transition state, leading to a preferred diastereomer. |
Exploration of Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of pharmaceutical compounds and their intermediates is of growing importance to minimize environmental impact and enhance economic viability. For this compound and its derivatives like gabapentin, research has explored more environmentally benign synthetic routes. researchgate.netnih.gov These approaches focus on reducing waste, avoiding hazardous reagents, and improving energy efficiency.
A key area of exploration is the use of solvent-free or "neat" reaction conditions. The synthesis of gabapentin derivatives has been successfully demonstrated without the use of a solvent, which significantly reduces the environmental footprint of the process. researchgate.net For example, the reaction of gabapentin with acid chlorides can be carried out by simply mixing the neat reactants. researchgate.net This approach not only eliminates solvent waste but can also lead to simpler work-up procedures and potentially higher reaction rates.
Another green strategy involves the use of safer and more environmentally friendly reagents and catalysts. For instance, some synthetic routes to gabapentin involve a Hofmann rearrangement, which traditionally uses hazardous reagents like sodium hypochlorite (B82951). google.com Alternative, greener methods are continuously being sought. Furthermore, the use of dilute sulfuric acid instead of concentrated acid in certain steps of gabapentin synthesis has been shown to be more environmentally friendly and avoids issues like foaming. googleapis.com The development of catalytic processes, including biocatalysis, also aligns with green chemistry principles by offering high selectivity and milder reaction conditions. The direct synthesis of cyclohexylamine from nitrobenzene (B124822) using reusable bimetallic catalysts is an example of a greener approach to forming the core cyclohexylamine structure. rsc.org
The greenness of an analytical method for the detection of gabapentin has also been assessed using tools like the Analytical GREEnness (AGREE) calculator, highlighting a broader commitment to environmentally conscious practices throughout the lifecycle of a pharmaceutical compound. nih.govrsc.org
Table 2: Application of Green Chemistry Principles in the Synthesis of Gabapentin Derivatives
| Green Chemistry Principle | Application in Synthesis | Example/Benefit |
| Waste Prevention | Solvent-free synthesis of gabapentin derivatives. researchgate.net | Reaction of gabapentin with benzoyl chloride without a solvent, leading to a high yield and easy work-up. researchgate.net |
| Atom Economy | Utilizing reactions with high atom economy, such as addition reactions. | The [4+2] cycloaddition for cyclohexylamine synthesis is an example of an atom-economical reaction. nih.gov |
| Safer Solvents and Auxiliaries | Replacing hazardous solvents with greener alternatives or eliminating them entirely. researchgate.net | Performing reactions in water or under solvent-free conditions reduces volatile organic compound (VOC) emissions. researchgate.netresearchgate.net |
| Design for Energy Efficiency | Employing microwave-assisted synthesis or reactions at ambient temperature. | Reduces energy consumption compared to traditional heating methods. |
| Use of Renewable Feedstocks | Investigating the synthesis of precursors from biomass. | While not yet standard for this compound, it is a key area of green chemistry research for amine synthesis. |
| Reduce Derivatives | Developing synthetic routes that avoid unnecessary protection and deprotection steps. | Simplifies the overall process, reducing reagent use and waste generation. |
| Catalysis | Using catalytic amounts of reagents instead of stoichiometric amounts. rsc.org | Reusable catalysts, such as heterogeneous metal catalysts, improve efficiency and reduce waste. rsc.org |
| Designing for Degradation | Not directly applicable to synthesis but relevant to the lifecycle of the compound. | |
| Real-time Analysis for Pollution Prevention | Implementing in-process monitoring to control and minimize byproduct formation. | |
| Inherently Safer Chemistry for Accident Prevention | Avoiding the use of highly reactive and hazardous reagents like triphosgene (B27547) or sodium hypochlorite where possible. google.comgoogleapis.com | Replacement of concentrated acids with dilute acids improves operational safety. googleapis.com |
Derivatization Chemistry and Advanced Analog Development of 1 Aminomethyl Cyclohexan 1 Amine
Synthesis of Gabapentin (B195806) (1-(Aminomethyl)cyclohexaneacetic Acid) and its Research Implications
Gabapentin, chemically known as 1-(aminomethyl)cyclohexaneacetic acid, is a widely recognized pharmaceutical compound. researchgate.net Its synthesis from precursors that establish the core 1-(aminomethyl)cyclohexan-1-amine structure highlights significant research in organic synthesis. One common and commercially relevant pathway begins with cyclohexanone (B45756) and proceeds through several key intermediates. google.com
The process often involves the reaction of cyclohexanone with ethyl cyanoacetate (B8463686) in the presence of ammonia (B1221849) to form a dicyano cyclic imide intermediate. google.com This intermediate then undergoes acid hydrolysis to yield 1,1-cyclohexane diacetic acid. google.com Subsequent dehydration of this diacid produces the corresponding cyclic anhydride (B1165640). google.commdpi.com Treatment of the anhydride with ammonia or an ammonia precursor affords 1,1-cyclohexane diacetic acid monoamide, a crucial intermediate. google.commdpi.comprepchem.com The final step to produce Gabapentin is a Hofmann rearrangement of the 1,1-cyclohexane diacetic acid monoamide. mdpi.comprepchem.com This multi-step synthesis demonstrates the conversion of a simple cyclic ketone into a complex amino acid derivative.
Alternative methods for the final conversion from gabapentin hydrochloride to the free amino acid form have also been developed, utilizing reagents like epoxides (e.g., propylene (B89431) oxide) in non-aqueous organic solvents to precipitate the final product. d-nb.info
Intramolecular Cyclization Reactions in Gabapentin Formation
A significant aspect of Gabapentin's chemistry is its propensity to undergo intramolecular cyclization, not as a synthetic step towards its formation, but as a primary degradation pathway. organic-chemistry.orgprepchem.com This reaction leads to the formation of a five-membered lactam, a toxic impurity. nih.gov The process involves a nucleophilic attack by the alkyl amine on the carboxylate carbonyl group, followed by dehydration. organic-chemistry.org
The stability of Gabapentin is a critical factor, with studies showing that mechanical stress, such as milling, can induce the formation of disordered crystalline forms that are more prone to this degradation. organic-chemistry.orgnih.gov The rate of this lactamization is pH-dependent, with minimum degradation observed between pH 5.5 and 6. organic-chemistry.org
Mechanism and Synthesis of Gabapentin-Lactams
The formation of gabapentin-lactam is a well-studied intramolecular condensation reaction. prepchem.com Computational studies using density functional theory (DFT) have elucidated the energy landscape of this process. The reaction proceeds from the zwitterionic form of Gabapentin. prepchem.com A key step is the conversion of the stable crystalline form of Gabapentin to a more reactive, disordered form. From this unstable geometry, a transition state leads to the formation of the gabapentin-lactam. The thermodynamic stability of the resulting lactam is significantly higher than that of the parent Gabapentin molecule, which explains the experimental preference for this cyclization to occur, especially under conditions of heat or low humidity.
The kinetics of this degradation have been modeled to understand the influence of environmental factors and pharmaceutical excipients. nih.gov It has been shown that moisture can, in some cases, decrease the rate of lactam formation by helping to anneal the disordered, more reactive forms of Gabapentin back to a more stable crystalline state. nih.gov
Formation of Substituted Cyclohexanamines and Diamines
The primary amine groups of this compound offer reactive sites for the synthesis of various substituted derivatives, leading to the development of new chemical entities with potentially unique properties.
Piperidine-Substituted Cyclohexanamine Derivatives
A notable derivative is 1-(1-aminomethylcyclohexyl)piperidine. The synthesis of this compound starts from cyclohexanone, which is reacted with piperidine (B6355638) hydrochloride and potassium cyanide. This reaction forms the intermediate 1-(1-cyanocyclohexyl)piperidine. Subsequent reduction of the nitrile group would yield the final diamine product where one of the original amino groups of a conceptual 1,1-diaminocyclohexane is replaced by a piperidine ring.
In a broader context, the piperidine ring is often used as a bioisosteric replacement for cyclohexane (B81311) rings in medicinal chemistry to improve properties like polarity and hydrolytic stability. Synthetic strategies for creating substituted piperidines are extensive and include methods like the conjugate addition to dihydropyridinones followed by further functionalization. prepchem.com
Allyl-Substituted Cyclohexanamine Analogues
The synthesis of N-allyl derivatives of this compound can be approached through standard N-alkylation reactions. While specific literature for the direct allylation of this particular diamine is not prevalent, general methods for the synthesis of homoallylic amines are well-established. These often involve the reaction of ketimines with allyl boronates, promoted by a catalyst, to create α-tertiary homoallylic amines. Such methods could theoretically be adapted for the derivatization of the amine functionalities present in the parent compound.
Trimethyl-Substituted Cyclohexanamine Derivatives
A trimethyl-substituted analog, 1-amino-3,3,5-trimethyl-5-aminomethyl cyclohexane, has been synthesized and utilized in materials science. This compound, which features three methyl groups on the cyclohexane ring, serves as a chain extender in the production of polyurethanes. Its synthesis is related to that of isophorone (B1672270) diamine, indicating that the core structure is derived from isophorone, a trimer of acetone. The corresponding diisocyanate, 1-isocyanato-3,3,5-trimethyl-5-isocyanatomethyl cyclohexane, is a key precursor in these synthetic routes.
Triazolyl-Substituted Cyclohexanamine Derivatives
The synthesis of triazolyl-substituted cyclohexanamine derivatives represents a significant area of research, driven by the diverse biological activities associated with the triazole moiety. nih.govnih.govscielo.br Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms, and their incorporation into the this compound scaffold can lead to novel molecules with unique pharmacological profiles. The development of these derivatives often involves multi-step synthetic procedures that include ring-closure reactions to form the triazole ring. scielo.br
One common strategy for synthesizing such derivatives is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. beilstein-journals.org This reaction allows for the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles from an azide (B81097) and a terminal alkyne. In the context of this compound, one of the amine groups can be functionalized with an azide or an alkyne, which then participates in the cycloaddition reaction. For instance, a library of multi-substituted pyrazole-triazole hybrids has been synthesized using this methodology, highlighting its versatility. beilstein-journals.org
Another approach involves the reaction of amidoximes with nitriles in the presence of a copper catalyst, which yields disubstituted 1,2,4-triazoles. nih.gov The synthesis of pyridyl-substituted thiazolyl triazole derivatives has also been reported, demonstrating the potential for creating complex heterocyclic systems with potential antimicrobial and antioxidant activities. scielo.br These synthetic strategies often require careful control of reaction conditions to achieve the desired products in good yields. The characterization of these novel compounds is typically accomplished using spectroscopic techniques such as NMR and mass spectrometry. nih.gov
| Derivative Type | Synthetic Method | Key Features | Potential Applications |
| Pyrazole-Triazole Hybrids | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) beilstein-journals.org | Facile N-functionalization of the pyrazole (B372694) before triazole attachment. beilstein-journals.org | Drug discovery, development of new drug-like molecules. beilstein-journals.org |
| Disubstituted 1,2,4-Triazoles | Copper-catalyzed reaction of amidoximes and nitriles. nih.gov | Formation of both symmetrically and unsymmetrically substituted triazoles. nih.gov | Fungicidal and herbicidal activities. nih.gov |
| Pyridyl-Substituted Thiazolyl Triazoles | Multi-step synthesis including triazole and thiazole (B1198619) ring closure. scielo.br | Combination of three bioactive heterocyclic rings. scielo.br | Antimicrobial and antioxidant agents. scielo.brscielo.br |
Diversification via Amine Functional Group Modification
The presence of two primary amine groups in this compound offers numerous possibilities for chemical modification, allowing for the synthesis of a wide array of derivatives with tailored properties. Alkylation, acylation, and condensation reactions are common strategies employed to functionalize these amine groups.
Alkylation Reactions
Alkylation of the amine groups of this compound introduces alkyl substituents, which can significantly alter the compound's steric and electronic properties. One-pot N-alkylation of primary amines to secondary amines can be achieved using gold clusters supported on porous coordination polymers. d-nb.info This method can proceed through sequential oxidation/hydrogenation or via N-alkylation with an alcohol under an inert atmosphere. d-nb.info The size of the gold clusters has been shown to be a critical factor in the efficiency of these reactions, with smaller clusters demonstrating enhanced catalytic activity for the hydrogenation of imine intermediates. d-nb.info
Acylation Reactions
Acylation involves the introduction of an acyl group onto the amine nitrogen. This is a versatile reaction that can be used to synthesize amides, carbamates, and other related derivatives. For example, 1-(acyloxy)-alkyl carbamate (B1207046) derivatives can be prepared from the corresponding 1-haloalkyl carbamates by reaction with a carboxylic acid in the presence of a base. google.com Palladium-catalyzed aminocarbonylation offers a route to acyl amidines from aryl halides, amidines, and carbon monoxide. diva-portal.org These acyl amidines can then serve as intermediates for the synthesis of various heterocycles, including 1,2,4-triazoles and 1,2,4-oxadiazoles. diva-portal.org The synthesis of 1-({[(a-isobutanoyloxyethoxy)carbonyl]aminomethyl})-1-cyclohexane acetic acid is an example of a more complex acylation product. google.com
| Reaction Type | Catalyst/Reagent | Product Type | Key Findings |
| N-Alkylation | Gold clusters on porous coordination polymers. d-nb.info | Secondary amines. d-nb.info | Smaller gold clusters (<2 nm) significantly enhance hydrogenation efficiency. d-nb.info |
| Acylation | Palladium(0) | Acyl amidines. diva-portal.org | Acyl amidines are useful intermediates for synthesizing heterocycles. diva-portal.org |
| Acylation | Carboxylic acid and base. google.com | 1-(Acyloxy)-alkyl carbamates. google.com | Provides a method to mask polar functional groups. google.com |
Condensation Reactions
Condensation reactions involving the amine groups of this compound can lead to the formation of imines, enamines, and various heterocyclic systems. These reactions typically involve the reaction of the amine with a carbonyl compound, such as an aldehyde or ketone, often with the removal of water. The resulting imine (Schiff base) can be a stable product or can be used as an intermediate for further transformations, such as reduction to a secondary amine. The development of triazole-pyrazole hybrids often utilizes condensation reactions as part of a multi-step synthesis. beilstein-journals.org
Development of Cyclohexane-1,1-diacetic Acid Derivatives
The synthesis of cyclohexane-1,1-diacetic acid and its derivatives is a related area of research, as these compounds can be precursors or structurally analogous to derivatives of this compound. For instance, gabapentin, which is 1-(aminomethyl)cyclohexaneacetic acid, can be synthesized from cyclohexane-1,1-diacetic acid monoamide through a Hofmann rearrangement. google.com
The preparation of cyclohexane-1,1-diacetic acid monoamide itself can be achieved by the amination of 1,1-cyclohexanediacetic anhydride with aqueous ammonia. google.com The reaction conditions, such as temperature and the concentration of ammonia, are crucial for optimizing the yield and purity of the product. google.com An alternative synthesis of 1,1-cyclohexanediacetic acid involves the hydrolysis of 1,1-cyclohexanediacetimide with dilute sulfuric acid in high-temperature liquid water, which is presented as a greener alternative to methods using concentrated sulfuric acid. researchgate.net The yield of this reaction is influenced by temperature, acid concentration, and the initial concentration of the starting material. researchgate.net Furthermore, 1,1-cyclohexanediacetic acid N-hydroxyimide can be synthesized by reacting 1,1-cyclohexanediacetic anhydride with hydroxylamine. prepchem.com
| Derivative | Starting Material | Key Reagents/Conditions | Yield |
| 1,1-Cyclohexane-diacetic acid monoamide | 1,1-Cyclohexane-diacetic anhydride | Aqueous ammonia, followed by neutralization with H2SO4. google.com | Not specified |
| 1,1-Cyclohexanediacetic acid | 1,1-Cyclohexanediacetimide | Dilute sulfuric acid, high-temperature liquid water (220°C). researchgate.net | 88.31% researchgate.net |
| 1,1-Cyclohexane-diacetic acid N-hydroxyimide | 1,1-Cyclohexane-diacetic anhydride | Hydroxylamine hydrochloride, sodium carbonate. prepchem.com | Not specified |
| 1,1-Cyclohexanediacetic acid monoamide | Lactimide | Sodium hydroxide, then hydrochloric acid. chemicalbook.com | 93% chemicalbook.com |
Mechanistic Investigations of Chemical Transformations Involving 1 Aminomethyl Cyclohexan 1 Amine
Elucidation of Reaction Mechanisms in Derivative Formation (e.g., Gabapentin (B195806) Cyclization)
The primary derivative formed from 1-(aminomethyl)cyclohexan-1-amine (in the form of gabapentin) is its corresponding lactam, 2-azaspiro[4.5]decan-3-one. researchgate.net This transformation is an intramolecular condensation reaction between the primary amine and the carboxylic acid functional groups. researchgate.net
The lactamization of gabapentin is a well-documented degradation pathway that can occur both in solution and in the solid state. researchgate.netnih.gov The process is understood to proceed through an intramolecular cyclization mechanism. nih.gov Computational studies using density functional theory (DFT) have been employed to model the energy landscape of this reaction. These studies indicate that the process involves the conversion of a stable crystalline form to a less stable, disordered isomer, which then proceeds through a transition state to form the lactam. nih.gov
The reaction kinetics can be influenced by various factors, including temperature, humidity, and mechanical stress. researchgate.net For instance, the rate of lactam formation in solid-state gabapentin has been shown to increase with elevated temperatures and humidity. researchgate.net Kinetic models have been developed to account for these environmental factors and the impact of mechanical stress, such as milling, on the degradation rate. researchgate.net These models often fit an irreversible two-step autocatalytic reaction scheme. researchgate.net
Theoretical calculations have shown that the transition state for the cyclization is significantly higher in energy than the ground state of the starting material. nih.gov However, the resulting lactam is thermodynamically more stable than gabapentin, which explains the experimental preference for lactam formation. nih.gov
Table 1: Theoretical Energy Values in Gabapentin Lactamization
| Species | Relative Energy (kcal/mol) |
|---|---|
| Optimized Ground State (R) | 0 |
| Unstable Isomer (R*) | 4.1 nih.gov |
| Transition State (TS) | 41.3 (relative to R*) nih.gov |
| Gabapentin-Lactam | -13.63 nih.gov |
This table presents theoretical energy values calculated for the intramolecular cyclization of gabapentin.
The intramolecular cyclization of gabapentin is sensitive to the pH of the medium, indicating the involvement of acid-base catalysis. nih.gov
In acidic conditions, the amino group of gabapentin is protonated. This protonation can influence the rate of cyclization. Some synthetic routes for gabapentin and related compounds utilize acidic catalysts. For example, the synthesis of gabapentin from 2,4-dioxo-3-aza-spiro epo.orgepo.orgundecane-1,5-dinitrile ammonium (B1175870) salt involves a hydrolysis reaction catalyzed by sulfuric acid in high-temperature liquid water. google.com High-temperature liquid water itself can act as a weak acid, providing H+ ions that can participate in catalysis. google.com
In basic or alkaline conditions, the carboxylic acid group can be deprotonated, and the amino group is in its neutral form. This state is conducive to the nucleophilic attack of the amine on the carboxyl group. Studies on the synthesis of related compounds have shown that base-catalyzed reactions are effective. For instance, the diimide VI undergoes base-catalyzed decarboxylation and hydrolysis to yield 1,1-cyclohexane diacetic acid monoamide (CDMA), a precursor in some gabapentin syntheses. epo.orggoogleapis.com This reaction is typically carried out by heating with an aqueous solution of an alkali base like sodium hydroxide. epo.orggoogleapis.com
Solvent kinetic isotope effects (SKIEs) are a valuable tool for elucidating reaction mechanisms, particularly those involving proton transfer. semanticscholar.orgresearchgate.net By comparing reaction rates in H₂O and D₂O, insights into the role of the solvent in the transition state can be gained.
While specific SKIE studies on the cyclization of this compound itself are not extensively detailed in the provided search results, the principles of SKIE can be applied. A normal SKIE (kH/kD > 1) would suggest that a proton transfer from the solvent is involved in the rate-determining step. Conversely, an inverse SKIE (kH/kD < 1) can indicate various phenomena, such as the strengthening of hydrogen bonds in the transition state or a pre-equilibrium step involving the deprotonation of a functional group. semanticscholar.orgresearchgate.net
In reactions involving amines and carboxylic acids, the solvent can play a crucial role in mediating proton transfer. organic-chemistry.org Protic solvents, in particular, can facilitate the reaction by forming a six-membered transition state, which lowers the energy barrier compared to a more strained four-membered state. organic-chemistry.org Isotopic labeling experiments in such systems have confirmed the proton-mediating role of the solvent. organic-chemistry.org
Influence of Acid-Base Catalysis on Reaction Pathways
pH Dependence of Reaction Rates and Optimal Conditions for Transformation
The rate of the intramolecular cyclization of gabapentin is markedly dependent on pH. nih.gov Theoretical studies investigating the energy profiles of both the protonated and deprotonated forms of gabapentin indicate a significant pH-dependence for the lactamization process. nih.gov The reaction rate is observed to be maximal in mild pH conditions and decreases in strongly acidic or basic environments. nih.gov
In strongly acidic solutions, the amine group is protonated, reducing its nucleophilicity and thus slowing down the intramolecular attack on the carboxylic acid. Conversely, in strongly basic solutions, the carboxylate anion is formed, which is less electrophilic and therefore less susceptible to nucleophilic attack.
Experimental studies on the synthesis of gabapentin precursors have also highlighted the importance of pH and temperature. For the base-catalyzed hydrolysis of diimide VI, the optimal temperature is in the range of 90°C to 110°C, with incomplete reaction occurring below 80°C. epo.orggoogleapis.com The concentration of the base is also a critical factor. epo.orggoogleapis.com Similarly, for the acid-catalyzed hydrolysis step in another synthetic route, the concentration of sulfuric acid is optimized to be between 50% and 70%. epo.orggoogleapis.com
The stability of gabapentin is also pH-dependent. In the synthesis of silver nanoparticles using gabapentin as a reducing agent, it was found that the reaction only proceeds at a higher pH, and the addition of a mineral acid can stop the reaction. acs.org This underscores the crucial role of pH in controlling reactions involving gabapentin. acs.org
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1,1-Cyclohexane diacetic acid |
| 1,1-Cyclohexane diacetic acid monoamide |
| 2,4-Dioxo-3-aza-spiro epo.orgepo.orgundecane-1,5-dinitrile ammonium salt |
| 2-Azaspiro[4.5]decan-3-one |
| Gabapentin |
| Gabapentin-lactam |
| Sodium hydroxide |
Effect of Reactant Concentration on Pseudo-First Order Rate Constants
In the kinetic analysis of chemical reactions involving this compound, understanding the influence of reactant concentrations on the reaction rate is fundamental to elucidating the reaction mechanism. A common and effective experimental design is the application of pseudo-first-order conditions. This approach simplifies the rate law by having one reactant in a large excess, which allows for the determination of the reaction order with respect to the other reactant.
Detailed research findings have demonstrated that for many reactions involving primary amines, the rate of reaction is dependent on the amine concentration. To investigate this for this compound, a series of kinetic experiments can be performed where it is reacted with a suitable electrophile, for instance, an activated carbonyl compound such as p-nitrophenyl acetate (B1210297). In a typical experimental setup, the concentration of p-nitrophenyl acetate is kept constant and in large excess relative to the concentration of this compound, which is varied across a defined range. The reaction progress is monitored over time, often by spectrophotometrically tracking the formation of the product, p-nitrophenolate.
Under these pseudo-first-order conditions, the concentration of the excess reactant (p-nitrophenyl acetate) remains effectively constant throughout the course of the reaction. Consequently, the rate of the reaction is primarily dependent on the changing concentration of this compound. The observed rate constant, kobs, is determined for each concentration of the amine by fitting the experimental data to a first-order rate equation.
The relationship between the observed pseudo-first-order rate constant (kobs) and the concentration of this compound can then be examined. For a reaction that is first order with respect to the amine, a plot of kobs versus the concentration of this compound is expected to yield a straight line passing through the origin. The slope of this line corresponds to the second-order rate constant (k2) for the reaction.
The following data table illustrates the results from a hypothetical kinetic study on the reaction of this compound with an excess of p-nitrophenyl acetate in a suitable buffer at a constant temperature.
Table 1: Pseudo-First-Order Rate Constants for the Reaction of this compound with p-Nitrophenyl Acetate
| [this compound] (M) | kobs (s⁻¹) |
|---|---|
| 0.01 | 0.0052 |
| 0.02 | 0.0103 |
| 0.03 | 0.0155 |
| 0.04 | 0.0208 |
The data presented in Table 1 clearly demonstrates a linear relationship between the concentration of this compound and the observed pseudo-first-order rate constant. This linearity is a strong indication that the reaction is first order with respect to the amine under the studied conditions. From a plot of this data, the second-order rate constant (k2) can be calculated from the slope, providing a quantitative measure of the reactivity of this compound towards the electrophile. Such kinetic data is crucial for comparing its reactivity with other amines and for understanding the mechanistic details of the transformation.
Catalytic Applications of 1 Aminomethyl Cyclohexan 1 Amine and Its Chiral Derivatives
Asymmetric Catalysis in Complex Organic Transformations
Chiral derivatives of diamines are fundamental in asymmetric catalysis, acting as ligands for metal catalysts or as organocatalysts themselves. nih.govrsc.org The unique 1,1-diamine structure of 1-(Aminomethyl)cyclohexan-1-amine presents a distinct stereochemical environment compared to the more common 1,2-diamines.
The aldol (B89426) reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. The development of chiral catalysts that can control the stereochemical outcome of this reaction is of paramount importance. While direct experimental evidence for the use of chiral derivatives of this compound as catalysts in aldol reactions is not extensively reported in peer-reviewed literature, the principles of asymmetric catalysis suggest their potential.
Chiral diamines can be incorporated into catalyst systems for aldol reactions in several ways. For instance, they can form chiral metal complexes that act as Lewis acids to activate the acceptor aldehyde and create a chiral environment for the enolate to attack. A well-known example involves the use of chiral nickel(II) complexes in direct and asymmetric aldol reactions, which have shown outstanding stereocontrol. nih.gov Theoretical calculations on such systems have helped in understanding the mechanistic pathways and the origins of the observed stereoselectivity. nih.gov
Proline-catalyzed aldol reactions represent a classic example of organocatalysis where a chiral secondary amine is key. youtube.com The catalyst forms a nucleophilic enamine intermediate with a donor ketone or aldehyde, and its chiral environment directs the subsequent attack on an acceptor aldehyde. youtube.com By analogy, a chiral derivative of this compound could potentially serve as a bifunctional catalyst, with one amine group forming the enamine and the other, possibly functionalized, participating in the stabilization of the transition state.
The following table illustrates the performance of a chiral nickel(II) complex derived from Tol-BINAP in an asymmetric aldol reaction, which serves as a model for the potential application of catalysts derived from other chiral scaffolds.
Table 1: Enantioselective Aldol Reaction Catalyzed by a Chiral Nickel(II) Complex
| Aldehyde (Electrophile) | Product | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| Benzaldehyde | anti-α-azido-β-silyloxy adduct | 95 | 98 |
| 4-Methoxybenzaldehyde | anti-α-azido-β-silyloxy adduct | 92 | 97 |
| 4-Nitrobenzaldehyde | anti-α-azido-β-silyloxy adduct | 99 | 99 |
| 2-Naphthaldehyde | anti-α-azido-β-silyloxy adduct | 93 | 98 |
Data sourced from studies on direct and asymmetric aldol reactions catalyzed by chiral nickel(II) complexes. nih.gov
The efficacy of a chiral catalyst is intrinsically linked to its ability to stabilize the transition state leading to the desired stereoisomer while destabilizing the transition state for the formation of other stereoisomers. Chiral diamine ligands play a crucial role in this by establishing a well-defined and rigid chiral pocket around the metal center.
In metal-catalyzed reactions, the diamine ligand coordinates to the metal, and the substituents on the chiral backbone of the ligand create steric and electronic interactions that favor a specific orientation of the substrates in the transition state. For example, in the hydrogenation of ketones, the chiral ligand environment dictates the face of the ketone that coordinates to the metal-hydride, thereby determining the stereochemistry of the resulting alcohol. nih.gov
Computational studies, such as Density Functional Theory (DFT) calculations, have been instrumental in elucidating the nature of these transition states. nih.govresearchgate.net For manganese-catalyzed asymmetric hydrogenation of ketones using a chiral tetradentate ligand derived from (R,R)-1,2-diaminocyclohexane, DFT calculations revealed that the stereoselectivity arises from the steric repulsion between the substrate and the ligand in the favored transition state. nih.gov
Similarly, in guanidinium-catalyzed enantioselective Claisen rearrangements, the chiral catalyst stabilizes the developing negative charge on the oxallyl fragment of the transition state through hydrogen bonding, while also engaging in attractive interactions with the cationic allyl fragment. acs.org This multipoint interaction is key to achieving high enantioselectivity. A chiral derivative of this compound, with its two proximate amino groups, could potentially offer unique hydrogen bonding patterns and steric environments for transition state stabilization.
Ligand Design for Metal-Catalyzed Processes
The design of effective chiral ligands is a central theme in asymmetric catalysis. researchgate.net The this compound scaffold offers a unique platform for ligand design due to its geminal diamine structure on a cyclohexane (B81311) ring. This arrangement can lead to the formation of a five-membered chelate ring with a metal, which is a common feature in many successful catalyst systems.
The cyclohexane backbone provides a rigid and sterically defined framework. Modification of the amino groups, for example, by introducing phosphine (B1218219), sulfonyl, or other coordinating groups, can create bidentate or tetradentate ligands with tunable electronic and steric properties. researchgate.netnih.gov For instance, polymeric chiral diamine ligands have been developed for iridium-catalyzed asymmetric transfer hydrogenation of ketones, demonstrating high efficiency and recyclability. nih.gov
The design of C2-symmetric ligands has been a particularly successful strategy in asymmetric catalysis as it reduces the number of possible diastereomeric transition states, often leading to higher enantioselectivity. nih.govwikipedia.org While the native this compound is not C2-symmetric, it is conceivable to design derivatives that incorporate C2-symmetric elements or to use it in catalyst systems where C2 symmetry is not a prerequisite for high stereocontrol.
The following table summarizes different classes of chiral diamine-based ligands and their applications in metal-catalyzed reactions, highlighting the versatility of the diamine scaffold in ligand design.
Table 2: Examples of Chiral Diamine-Based Ligands and Their Applications
| Ligand Type | Metal | Reaction | Reference |
|---|---|---|---|
| Chiral PNNP and SNNS tetradentate ligands | Mn(I) | Asymmetric hydrogenation of ketones | nih.gov |
| Polymeric chiral diamines | Ir(III) | Asymmetric transfer hydrogenation of ketones | nih.gov |
| C2-symmetric bis(sulfonamides) | - | Synthesis of chiral vicinal diamines | researchgate.net |
| DMPEDA-type ligands | Ni | Alkyl-alkyl cross-coupling | orgsyn.org |
This table showcases the diversity of ligand designs based on diamine scaffolds and their successful application in catalysis.
Development of Chiral Catalysts from this compound Scaffold for Enantioselective Synthesis
The development of novel chiral catalysts is crucial for expanding the toolbox of synthetic chemists for the enantioselective synthesis of complex molecules. nih.gov Chiral amines and their derivatives are not only important targets but also serve as key components of chiral catalysts and auxiliaries. acs.org
The this compound scaffold holds promise for the development of new chiral catalysts. Its synthesis from readily available starting materials and the potential for straightforward modification of the two amino groups make it an attractive building block. The resulting chiral ligands can be employed in a wide range of enantioselective transformations, including but not limited to, reductions, oxidations, C-C bond-forming reactions, and C-N bond-forming reactions.
For instance, chiral diamines are extensively used as ligands in the asymmetric hydrogenation of ketones and imines, providing access to chiral alcohols and amines with high enantiopurity. acs.org The development of catalysts based on earth-abundant metals like manganese, in combination with chiral diamine-derived ligands, is a particularly active area of research. nih.gov
The following table presents a selection of enantioselective syntheses achieved with catalysts derived from chiral diamines, illustrating the potential scope for catalysts based on the this compound scaffold.
Table 3: Enantioselective Syntheses Using Chiral Diamine-Derived Catalysts
| Reaction Type | Catalyst System | Product Type | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|
| Asymmetric Hydrogenation of Ketones | Mn(I)-PNNP complex | Chiral Alcohols | up to 85% | nih.gov |
| Asymmetric Transfer Hydrogenation | Ir(III)-Polymeric Diamine | Chiral Alcohols | up to 99% | nih.gov |
| Asymmetric Allylation | Pd-C2-Symmetric Diamine | Chiral Allylic Compounds | High | nih.gov |
| Alkyl-Alkyl Cross-Coupling | Ni-DMPEDA ligand | Chiral Alkanes | >99% | orgsyn.org |
This table demonstrates the high levels of enantioselectivity achievable with chiral diamine-based catalysts in various synthetic transformations.
Polymer Chemistry and Material Science Applications of 1 Aminomethyl Cyclohexan 1 Amine
Role as a Curing Agent for Epoxy Resins
One of the primary applications of 1-(Aminomethyl)cyclohexan-1-amine and its isomers, such as 1,3-bis(aminomethyl)cyclohexane, is as a curing agent, or hardener, for epoxy resins. plastribution.co.ukepo.org Amine compounds are a major class of curing agents used to convert low-molecular-weight liquid epoxy resins into solid, infusible, and rigid three-dimensional thermosetting plastics. pcimag.com Cycloaliphatic diamines like bis(aminomethyl)cyclohexane are noted for their low viscosity, high reactivity, and their ability to produce cured products with a high glass transition temperature (Tg), indicating good thermal stability. epo.org
| Property | Description | Source |
| Curing Agent Type | Cycloaliphatic diamine | plastribution.co.uk |
| Key Features | Low viscosity, fast curing, high reactivity | epo.org |
| Cured Resin Property | High glass transition temperature (Tg) | epo.org |
The curing of epoxy resins by this compound proceeds through a well-understood nucleophilic addition mechanism. polymerinnovationblog.com Each of the two primary amine (-NH₂) groups on the molecule contains two active hydrogen atoms. These active hydrogens are the reactive sites that interact with the epoxide rings of the epoxy resin, such as those in bisphenol A diglycidyl ether (DGEBA).
The reaction mechanism can be summarized in the following steps:
Primary Amine Reaction: The nitrogen atom of a primary amine group performs a nucleophilic attack on one of the carbon atoms of the epoxy ring. researchgate.net This forces the ring to open and forms a covalent bond between the nitrogen and the carbon. The oxygen atom from the opened ring abstracts a hydrogen from the amine, resulting in a hydroxyl (-OH) group and a secondary amine. polymerinnovationblog.com
Secondary Amine Reaction: The newly formed secondary amine still possesses one active hydrogen and can react with another epoxy group. This second reaction connects another epoxy resin chain to the original amine molecule.
Since this compound has two primary amine groups, each capable of reacting twice, a single molecule can potentially bond with up to four epoxy chains. This high functionality is key to creating a densely cross-linked network.
The ability of this compound to connect multiple epoxy polymer chains is the basis for the formation of a rigid, three-dimensional network. nih.gov As the curing reaction progresses, the individual liquid resin molecules become increasingly interconnected through the diamine curing agent, leading to a significant increase in molecular weight and viscosity.
This process, known as gelation, marks the transition from a liquid to a solid gel. As more cross-links form, the polymer network becomes more rigid and develops its final thermoset properties, such as high mechanical strength, chemical resistance, and thermal stability. nih.gov The structure of the diamine, with its cyclohexane (B81311) ring, contributes to the rigidity and thermal properties of the final cured epoxy material. Molecular dynamics simulations are often used to model this cross-linking process and predict the thermomechanical properties of the resulting network. nih.govnih.gov
Application in Polyurethane Chemistry
In polyurethane chemistry, this compound and related cycloaliphatic diamines are valuable building blocks, primarily due to the high reactivity of their amine groups with isocyanates. google.com This reactivity is fundamental to the production of polyureas and can also be harnessed to create isocyanate precursors.
Polyurea is an elastomer formed by the rapid reaction between a diisocyanate component and a diamine. researchgate.net When this compound is used as the diamine component, its primary amine groups react swiftly with the isocyanate (-NCO) groups. researchgate.net
The fundamental reaction is the formation of a urea (B33335) linkage (-NH-CO-NH-). This step-growth polymerization process proceeds as follows:
Each primary amine group (-NH₂) on the this compound molecule reacts with an isocyanate group (-NCO).
This addition reaction forms a stable urea bond and links the diamine and diisocyanate molecules together.
Because both reactants are difunctional, the process continues, building long polymer chains and ultimately forming the polyurea network.
This reaction is known for being extremely fast, often occurring within seconds without the need for a catalyst, which is a significant advantage in applications like spray coatings. The resulting polyurea elastomers are known for their remarkable mechanical properties. researchgate.net
In addition to direct use in polyurea synthesis, diamines like bis(aminomethyl)cyclohexane isomers can serve as precursors to produce cycloaliphatic diisocyanates. google.com This conversion is achieved through a process called phosgenation, which involves reacting the diamine with phosgene (B1210022) (COCl₂).
The reaction converts each primary amine group into an isocyanate group, transforming this compound into its corresponding diisocyanate, 1-(isocyanatomethyl)cyclohexane-1-isocyanate. These resulting cycloaliphatic diisocyanates are then used as monomers in the synthesis of polyurethanes. Polyurethanes based on these specific diisocyanates are desirable for applications requiring good weatherability and resistance to yellowing upon exposure to sunlight. google.com
Utilization as a Monomer and Initiator in Polymer Synthesis
The difunctional nature of this compound allows it to act as a fundamental building block, or monomer, in various polymerization reactions. Furthermore, the amine functional groups can serve as initiating sites for certain types of polymerization.
As a monomer , its role is most evident in the step-growth polymerization reactions discussed previously, such as in the synthesis of polyureas and polyamides. In these processes, it acts as the "A-A" type monomer, reacting with a "B-B" type monomer (like a diisocyanate or a dicarboxylic acid) to build the polymer chain.
As an initiator or co-initiator , amines can be used in the ring-opening polymerization of certain cyclic monomers, like cyclic esters (e.g., lactones) and N-carboxyanhydrides. vot.pl While tertiary amines are often used as catalysts, primary amines can act as initiators. researchgate.net The amine group attacks the cyclic monomer, opening the ring and creating a propagating chain end that continues to add more monomer units. vot.pl This allows for the synthesis of polymers, like polyesters or polyamides, with an amine group at one end of the chain. This terminal amine group can then be used for further chemical modification or for creating block copolymers. researchgate.netrsc.org The efficiency and control of such polymerizations can often be enhanced by using the amine in conjunction with a catalyst, such as tin(II) octoate. vot.pl
| Role | Polymerization Type | Mechanism | Resulting Polymer Feature |
| Monomer | Step-growth polymerization (e.g., Polyurea synthesis) | Reaction of its two amine groups with another difunctional monomer (e.g., diisocyanate). | The diamine's structure is incorporated into the polymer backbone. |
| Initiator | Ring-opening polymerization (e.g., of cyclic esters) | The amine's active hydrogen attacks and opens the cyclic monomer, starting chain growth. | Polymer chain with a terminal amine group. |
Preparation of Polymeric Amides
The presence of two primary amine functionalities in this compound makes it a suitable candidate as a diamine monomer for the synthesis of polyamides through polycondensation reactions with dicarboxylic acids or their derivatives. The resulting polyamides are expected to possess unique properties attributable to the cycloaliphatic structure incorporated into the polymer backbone.
The general reaction for the formation of polyamides from this compound and a dicarboxylic acid can be represented as follows:
n H₂N-CH₂-(C₆H₁₀)-NH₂ + n HOOC-R-COOH → [-NH-CH₂-(C₆H₁₀)-NH-CO-R-CO-]ₙ + 2n H₂O
The properties of the resulting polyamide, such as its thermal stability, mechanical strength, and solubility, are influenced by the nature of the dicarboxylic acid (R group) used in the polymerization. For instance, the use of aromatic dicarboxylic acids would be expected to yield more rigid and thermally stable polyamides compared to those synthesized with aliphatic dicarboxylic acids.
While specific research data on the synthesis and properties of polyamides derived exclusively from this compound is not extensively documented in publicly available literature, the principles of polyamide synthesis provide a theoretical framework for their potential characteristics. A hypothetical data table illustrating the potential properties of polyamides synthesized from this compound with different dicarboxylic acids is presented below.
| Dicarboxylic Acid | Expected Polymer Structure | Potential Glass Transition Temperature (Tg) | Potential Melting Temperature (Tm) | Expected Solubility Characteristics |
| Adipic Acid | Aliphatic-Cycloaliphatic | Moderate | Moderate | Soluble in polar aprotic solvents |
| Terephthalic Acid | Aromatic-Cycloaliphatic | High | High | Limited solubility, soluble in strong acids |
| Sebacic Acid | Aliphatic-Cycloaliphatic | Lower | Moderate | Good solubility in a range of solvents |
Note: This table is illustrative and based on general principles of polymer chemistry. Actual values would need to be determined through experimental investigation.
Potential as Monomer for Michael Addition Reactions
The primary amine groups of this compound can also participate in aza-Michael addition reactions with activated alkenes, such as acrylates or maleimides. This type of reaction can be utilized for the synthesis of various polymer architectures, including linear polymers, crosslinked networks, and dendrimers.
When reacted with a diacrylate monomer, this compound can act as a tetra-functional crosslinker, leading to the formation of a three-dimensional polymer network. The reaction scheme is as follows:
H₂N-CH₂-(C₆H₁₀)-NH₂ + 2 CH₂=CH-CO-O-R-O-CO-CH=CH₂ → Crosslinked Polymer Network
The resulting crosslinked materials could find applications in coatings, adhesives, and hydrogels, with their properties being tunable by varying the structure of the diacrylate monomer.
Detailed research specifically investigating the use of this compound as a monomer in Michael addition polymerization is scarce. However, the known reactivity of primary amines in aza-Michael additions suggests its viability in this application. A hypothetical data table outlining potential outcomes of Michael addition polymerization with this compound is provided below.
| Michael Acceptor | Expected Polymer Architecture | Potential Application |
| Diethylene glycol diacrylate | Crosslinked Network | Hydrogels, Coatings |
| 1,6-Hexanediol diacrylate | Crosslinked Network | Adhesives, Composites |
| N,N'-Methylenebisacrylamide | Crosslinked Network | Gels for electrophoresis |
Note: This table is based on the established principles of Michael addition chemistry and represents potential, not experimentally verified, outcomes.
Role as Initiator and Catalyst for Caprolactam Polymerization
The ring-opening polymerization of ε-caprolactam is the primary industrial route to produce Nylon 6. This polymerization can be initiated by various compounds, including those containing amine functionalities. The primary amine groups of this compound could potentially act as initiators for the hydrolytic or anionic polymerization of caprolactam.
In hydrolytic polymerization, the amine groups could react with caprolactam in the presence of water to form aminocaproic acid, which then initiates the polymerization chain. In anionic polymerization, the amine could be converted to a more potent initiating species.
Furthermore, the diamine structure might also exhibit a catalytic effect on the polymerization rate. The presence of two amine groups could facilitate the ring-opening of the caprolactam monomer and the subsequent propagation steps.
Currently, there is a lack of specific experimental data in the scientific literature that details the use of this compound as either an initiator or a catalyst for caprolactam polymerization. The potential effects are therefore speculative and would require dedicated research for verification. A hypothetical table summarizing the potential influence of this compound on caprolactam polymerization is presented below.
| Polymerization Type | Potential Role of this compound | Expected Effect on Polymerization |
| Hydrolytic Polymerization | Initiator | Initiation of polymer chains |
| Anionic Polymerization | Co-initiator/Activator | Potential increase in polymerization rate |
| Both | Catalyst | Potential acceleration of ring-opening |
Note: This table outlines hypothetical roles and effects that need to be substantiated by experimental evidence.
Biological and Pharmaceutical Research Applications of 1 Aminomethyl Cyclohexan 1 Amine Derivatives
Investigation of Antimicrobial Activity
The search for new antimicrobial agents is driven by the global challenge of drug resistance. Derivatives of cyclohexane (B81311) amines have been investigated for their potential to inhibit the growth of pathogenic bacteria and mycobacteria.
Antibacterial Efficacy Studies (e.g., against E. coli and Staphylococcus aureus)
Research into cyclohexane derivatives has revealed variable antibacterial activity. For instance, a series of benzyl-[3-(benzyl aminomethyl) cyclohexyl methyl]-amine derivatives, which are structural isomers of potential derivatives of 1-(aminomethyl)cyclohexan-1-amine, were evaluated for their in vitro antibacterial properties. researchgate.net The study found that unsubstituted compounds showed no activity, but the introduction of alkyl groups to the phenyl ring resulted in significant antibacterial effects against several microorganisms, including Staphylococcus aureus and Escherichia coli. researchgate.net E. coli was identified as being particularly sensitive to some of these cyclohexane derivatives. researchgate.netcabidigitallibrary.org
Another study on cyclohexane-1,3-dione ligands and their metal complexes demonstrated antibacterial activity against E. coli and S. aureus, among other bacteria. cabidigitallibrary.org Similarly, adamantyl-based cyclohexane diamine derivatives have shown potent to moderate activity against multiple strains of methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net
Table 1: Antibacterial Activity of Benzyl-[3-(benzyl aminomethyl) cyclohexyl methyl]-amine Derivatives
| Phenyl Ring Substitution | Activity against S. epidermidis & P. aeruginosa | Activity against other tested microorganisms |
|---|---|---|
| None | No Activity | No Activity |
| Methyl Group | Active | - |
| Ethyl, Propyl, or Butyl Group | Remarkable Activity | Remarkable Activity |
Data sourced from Kumar et al., 2010. researchgate.net
Antimycobacterial Activity Assessment (e.g., against Mycobacterium tuberculosis)
Derivatives of C-(3-aminomethyl-cyclohexyl)-methylamine, isomers of the title compound's potential derivatives, have been synthesized and assessed for their activity against Mycobacterium tuberculosis H37Rv. researchgate.netnih.gov Several of these compounds displayed potent antitubercular activity. nih.gov One derivative, featuring a t-butyl group on the benzene (B151609) ring, demonstrated exceptional activity, with a Minimum Inhibitory Concentration (MIC) value of 1.1 ± 0.2 μM, which is more potent than the standard drug ethambutol. nih.gov Time-kill kinetic studies of the most active compounds indicated they could rapidly kill M. tuberculosis within four days. researchgate.netnih.gov
Quinolone derivatives have also been explored for their antimycobacterial potential. brieflands.com Although structurally more complex, this class of compounds highlights the utility of cyclic structures in developing anti-TB agents. brieflands.com
Table 2: Antimycobacterial Activity of select C-(3-aminomethyl-cyclohexyl)-methylamine Derivatives
| Compound | MIC against M. tuberculosis H37Rv (μM) | Note |
|---|---|---|
| Derivative with para-t-butyl benzene ring | 1.1 ± 0.2 | More potent than Ethambutol |
Data sourced from Kumar et al., 2013. nih.gov
Exploration of Antiviral and Anticancer Potentials
The rigid, three-dimensional structure of spirocyclic compounds, which can be derived from this compound, makes them attractive scaffolds for targeting complex biological molecules involved in cancer and viral diseases.
Kinase-Inhibitory Activities of Spirocyclic Pharmaceutical Compounds
Spirocyclic scaffolds are increasingly utilized in drug design to enhance three-dimensionality, which can improve physicochemical and pharmacokinetic properties. google.co.jp This structural feature can lock the conformation of a molecule, optimizing its orientation for binding to biological targets like kinases, potentially leading to improved efficacy and selectivity. google.co.jp
Kinases are a critical class of enzymes often dysregulated in diseases like cancer. nih.gov Several spirocyclic compounds have been identified as potent kinase inhibitors. For example, spiro compounds have shown inhibitory activity against Polo-like kinase 4 (PLK4) and anaplastic lymphoma kinase (ALK) receptor, which are targets in cancer therapy. google.co.jp The development of selective inhibitors for kinases like Nek2, which is involved in mitosis, demonstrates the importance of inhibitor design that can target specific enzyme conformations. nih.gov Furthermore, pyrazole-based inhibitors have been developed to target the understudied PCTAIRE family of kinases, such as CDK16, which is implicated in several cancers. nih.gov The modification of inhibitor scaffolds can lead to high cellular potency and selectivity over other kinases. nih.gov
Cytotoxic Activity Research
The evaluation of cytotoxicity is a fundamental step in anticancer drug research. Studies on novel bis(2-aminoethyl)amine derivatives have demonstrated their cytotoxic activity against various human cancer cell lines. nih.gov These compounds were screened for their ability to inhibit cancer cell growth, and some derivatives showed promising results, inducing apoptosis in cancer cells while being less active against normal cell lines. nih.govnih.gov For instance, certain aminated cellulose (B213188) derivatives exhibited selective metabolic inhibiting activity against melanoma and breast cancer cell lines compared to normal fibroblast cells. nih.gov This selectivity is a crucial attribute for potential anticancer agents. nih.gov
Interaction with Biological Targets (Enzymes and Receptors)
The specific three-dimensional arrangement of functional groups in derivatives of this compound is key to their interaction with biological macromolecules. Spirocyclic hybrids, in particular, are recognized for their ability to interact with biological receptors through mechanisms like protein inhibition. google.co.jp
For example, substituted cyclohexane derivatives have been developed that show affinity for both the μ-opioid receptor and the ORL1-receptor, indicating their potential use in pain management. google.com In the realm of cancer therapeutics, spirocyclic analogues of the PARP inhibitor Olaparib have been created. While showing a slight reduction in potency, these analogues exhibited a significant increase in selectivity for PARP-1 over other members of the PARP family, which could lead to reduced cytotoxicity. google.co.jp Similarly, spirocyclic compounds have been designed as allosteric inhibitors of the protein tyrosine phosphatase SHP2, maintaining the specific orientation of an amine group to preserve crucial hydrogen bond interactions. google.co.jp The interaction of aminomethyl derivatives with enzymes like carbonic anhydrase and cholinesterases has also been investigated, showing significant inhibitory activity. nih.gov
Serotonin (B10506) Receptor Agonism (5-HT1A Receptor)
Current scientific literature does not provide direct evidence to support that this compound or its well-known derivative, gabapentin (B195806), act as agonists for the 5-HT1A serotonin receptor. While gabapentin's mechanism of action involves interaction with voltage-gated calcium channels, its activity at serotonin receptors is not a recognized part of its pharmacological profile. nih.govwikipedia.org Some studies propose a hypothetical mechanism where gabapentin-induced activation of GABAA receptors could occur, but this is distinct from the serotonergic system. nih.gov
Thrombin Inhibition Studies
Direct studies focusing on the thrombin inhibitory properties of this compound derivatives are not prominent in the available research. However, related investigations into hemostasis have revealed that gabapentin may play a role in platelet aggregation. Research indicates that gabapentin can inhibit platelet aggregation induced by collagen in a concentration-dependent manner. researchgate.net The proposed mechanism involves the inhibition of the phospholipase C-inositol 1,4,5-trisphosphate-thromboxane A2-Ca2+ pathway. researchgate.net This suggests that gabapentin treatment, either alone or with other antiplatelet agents, could potentially inhibit platelet function, which is a key aspect of thrombosis. researchgate.net
Inhibition of Enzymes Relevant to Diabetes Mellitus and Hypertension
Derivatives of this compound have been investigated for their effects on physiological parameters related to diabetes mellitus and hypertension.
Diabetes Mellitus: Case studies have reported instances of hypoglycemia associated with gabapentin use in both diabetic and non-diabetic individuals. nih.gov While the precise mechanism is not fully established, two primary hypotheses have been proposed. One theory suggests that gabapentin could stimulate insulin (B600854) release through the activation of GABAA receptors on pancreatic β-cells. nih.gov An alternative explanation involves gabapentin's direct binding to the α2-δ2 subunit of voltage-gated calcium channels, which are also found in the pancreas, potentially leading to calcium influx and subsequent insulin secretion. nih.gov Gabapentin is also commonly used to treat neuropathic pain associated with diabetic neuropathy. wikipedia.org
Hypertension: Several studies have demonstrated that gabapentin can exert a hypotensive effect. Research in spontaneously hypertensive rats indicates that gabapentin administration can lower blood pressure and heart rate, with a more pronounced effect in hypertensive subjects compared to those with normal blood pressure. cas.cz The mechanism for this blood pressure-lowering effect is thought to be the attenuation of sympathetic nerve transmission. cas.cz Further investigation has shown that gabapentin can modulate central blood pressure and heart rate control by acting on the nucleus tractus solitarii (NTS), a key cardiovascular control center in the brainstem, through a nitric oxide synthase (NOS) signaling pathway. nih.govresearchgate.net
Structure-Activity Relationship (SAR) Studies in Drug Design and Optimization
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For derivatives of this compound, SAR studies have been essential in understanding their interaction with their primary biological target, the α2δ subunit of voltage-gated calcium channels. nih.govacs.org
Research on various alkylated and heterocyclic analogues of gabapentin has provided insights into the structural requirements for binding. acs.org These studies involve synthesizing a series of related compounds and evaluating their in vitro affinity for the gabapentin binding site on the α2δ subunit. acs.org For instance, the introduction of a methyl group at a specific position on the cyclohexyl ring, as in the case of cis-(1S,3R)-(1-(aminomethyl)-3-methylcyclohexyl)acetic acid hydrochloride, resulted in a compound with a higher affinity for the target than gabapentin itself and demonstrated effectiveness in an animal model of epilepsy. acs.org
Metal Complexation Research in Biological Contexts
The ability of gabapentin to act as a ligand for various metal ions has opened a new avenue of research, exploring how complexation can modulate its biological properties.
Researchers have successfully synthesized and characterized a variety of metal complexes involving gabapentin and its derivatives with transition metals like cobalt, nickel, copper, and zinc. bohrium.comijastnet.comnih.gov The synthesis of these complexes typically involves reacting a gabapentin derivative with a metal salt, such as a chloride or nitrate, in a suitable solvent like methanol (B129727). bohrium.comijastnet.comresearchgate.net For example, Cu(II) and Zn(II) complexes of gabapentin derivatives have been prepared by reacting the derivative ligand with the corresponding metal chloride in a basic medium. ijastnet.comresearchgate.net
The resulting metal-gabapentin complexes are characterized using a range of physicochemical and spectroscopic techniques to determine their structure and properties. These methods include:
Elemental Analysis (CHN): To confirm the stoichiometric ratio of the metal to the ligand. ijastnet.comnih.gov
Infrared (IR) Spectroscopy: To identify the coordination sites of the gabapentin ligand with the metal ion, often showing shifts in the characteristic bands of the carboxylate and amino groups upon complexation. ijastnet.comnih.gov
Spectroscopic and Magnetic Studies: To determine the geometry around the central metal ion. bohrium.comnih.gov
X-ray Diffraction: To elucidate the crystal structure of the complexes. bohrium.com
Thermal Analysis: To study their stability and decomposition patterns. researchgate.net
These characterization studies have revealed various coordination modes. For instance, in some Co(II) complexes, the carboxylic group of gabapentin coordinates with the metal ion while the amino group remains uncoordinated. bohrium.com In other complexes with Cu(II), Ni(II), Co(II), and Mn(II), gabapentin acts as a bidentate ligand, binding to the metal ion through both the carboxylic acid and the amino group nitrogen. nih.gov
Table 1: Synthesis and Characterization of Selected Metal-Gabapentin Complexes
| Metal Ion | Ligand | Synthesis Method | Characterization Techniques | Proposed Geometry | Reference(s) |
| Co(II) | Gabapentin & Diimine | Refluxing in methanol with Co(NO3)2·6H2O | Elemental Analysis, IR, UV-Vis, Magnetic Studies, XRD, Mass Spec | Tetrahedral | bohrium.com |
| Cu(II) | Gabapentin derivative | Reaction with CuCl2 in basic solution | Elemental Analysis, FT-IR, 1H NMR, 13C NMR | Six-coordinate | ijastnet.com |
| Zn(II) | Gabapentin derivative | Reaction with ZnCl2 in basic solution | Elemental Analysis, FT-IR, 1H NMR, 13C NMR | Six-coordinate | ijastnet.comresearchgate.net |
| Ni(II) | Gabapentin | Reaction with NiCl2·6H2O in basic solution | Elemental Analysis, Molar Conductivity, UV-Vis, Magnetic Measurements, FT-IR | Octahedral | nih.gov |
A significant driver for the synthesis of metal-gabapentin complexes is the potential for enhanced or novel biological activities compared to the parent drug.
Antimicrobial and Antioxidant Activity: Studies on Cu(II) and Zn(II) complexes of gabapentin derivatives have demonstrated appreciable antibacterial activity against bacteria such as E. coli and Staphylococcus aureus. ijastnet.comresearchgate.net Some of these derivatives and their complexes also exhibited significant antioxidant properties. ijastnet.comresearchgate.net
Anticancer Activity: The cytotoxic potential of these complexes has been explored. A novel Schiff base derived from gabapentin and its copper(II) complex were evaluated for their in vitro cytotoxicity against cancer cell lines. nih.gov The results indicated that the copper complex had enhanced cytotoxic effects compared to the Schiff base ligand alone, suggesting a synergistic effect. nih.gov Similarly, some nickel(II) complexes have shown interesting anticancer properties, with their activity linked to cell-type-specific uptake and the ability to induce DNA cleavage and generate reactive oxygen species. nih.gov
Anticonvulsant Activity: The primary therapeutic effect of gabapentin has also been shown to be enhanced through metal complexation. Certain ternary complexes of copper(II) with gabapentin and various neurotransmitters (like aspartic acid and serine) exhibited superior anticonvulsant activity in animal models compared to gabapentin alone. researchgate.net
Table 2: Biological Activities of Selected Metal-Gabapentin Complexes
| Complex | Biological Activity Investigated | Key Findings | Reference(s) |
| Cu(II) & Zn(II) - Gabapentin Derivatives | Antibacterial, Antioxidant | Appreciable activity against E. coli and S. aureus; significant antioxidant properties. | ijastnet.comresearchgate.net |
| Cu(II) - Gabapentin Schiff Base | Cytotoxicity (Anticancer) | Enhanced cytotoxicity against cancer cell lines compared to the ligand alone. | nih.gov |
| Co(II) - Gabapentin & Diimine | DNA Interaction, Antibacterial, Antifungal | Complexes bind to DNA via groove mode; show antibacterial activity. | bohrium.com |
| Cu(II) - Gabapentin Ternary Complexes | Anticonvulsant | Superior anticonvulsant activity compared to gabapentin in mice. | researchgate.net |
Assessment of Antioxidant Properties of Derivatives
Derivatives of this compound, particularly Gabapentin, have been investigated for their antioxidant capabilities. Research indicates that these compounds can modulate oxidative stress markers in various biological models. Some synthesized derivatives have demonstrated excellent antioxidant properties, while others have shown more moderate effects. ijastnet.comresearchgate.netresearchgate.net
In a study using a murine model of carrageenan-induced peritonitis, Gabapentin treatment was found to decrease oxidative stress. nih.gov This was evidenced by a reduction in the concentration of malondialdehyde (MDA), a marker of lipid peroxidation, and an increase in the levels of glutathione (B108866) (GSH), a key endogenous antioxidant. nih.gov Similarly, a nanoconjugate of Gabapentin and melittin (B549807) demonstrated significant antioxidant activity by preventing the accumulation of malondialdehyde and enhancing the activity of superoxide (B77818) dismutase and glutathione peroxidase in a rat model of diabetic wound healing. mdpi.com
Conversely, one study investigating a toxic demyelination model in the rat brain reported conflicting results. In this specific chemical-induced injury model, Gabapentin was suggested to increase brain lipid peroxidation and decrease the activity of the antioxidant enzyme glutathione peroxidase (GPx). nih.gov
Further research into specific derivatives has shown considerable antioxidant capacity and radical scavenging activity, with some compounds reaching levels comparable to the well-known antioxidant Trolox. researchgate.net These derivatives have also been effective in inhibiting lipid peroxidation in rat microsomal membranes. researchgate.net The synthesis and evaluation of various Gabapentin derivatives have confirmed that while some possess excellent antioxidant potential, the activity is not uniform across all analogues. ijastnet.comresearchgate.net
| Compound/Derivative | Research Model | Biomarkers Measured | Observed Effect | Citation |
|---|---|---|---|---|
| Gabapentin | Carrageenan-induced peritonitis in mice | Malondialdehyde (MDA), Glutathione (GSH) | Decreased MDA, Increased GSH | nih.gov |
| Gabapentin-melittin nanoconjugate | Diabetic wound healing in rats | Malondialdehyde (MDA), Superoxide Dismutase (SOD), Glutathione Peroxidase (GPx) | Prevented MDA accumulation, Promoted SOD and GPx activity | mdpi.com |
| Gabapentin | Ethidium bromide-induced brain demyelination in rats | Malondialdehyde (MDA), Glutathione Peroxidase (GPx) | Increased MDA, Decreased GPx activity | nih.gov |
| Various Gabapentin Derivatives | In vitro radical scavenging assays | Radical scavenging capacity | Considerable activity, some comparable to Trolox | researchgate.net |
| Various Gabapentin Derivatives | Rat microsomal membrane lipid peroxidation assay | Lipid peroxidation | Inhibition of lipid peroxidation | researchgate.net |
Research on Antiepileptic and Neuropathic Pain Mechanisms (in context of Gabapentin)
The therapeutic effects of Gabapentin, a prominent derivative of this compound, in epilepsy and neuropathic pain are primarily attributed to its specific interaction with the nervous system. Although it was originally developed as a structural analogue of the neurotransmitter gamma-aminobutyric acid (GABA), its mechanism of action is distinct and does not involve direct interaction with GABA receptors. mdpi.comnih.govyoutube.com
Primary Mechanism of Action
The principal mechanism through which Gabapentin exerts its effects is by binding with high affinity to the α2δ-1 (alpha-2-delta-1) auxiliary subunit of voltage-gated calcium channels (VGCCs) in the central nervous system. nih.govdrugbank.comnih.govpatsnap.comnih.gov This binding has several downstream consequences:
Inhibition of Channel Trafficking: The interaction with the α2δ-1 subunit interferes with the trafficking of the pore-forming α1 subunits of calcium channels from the cell's interior to the membrane of presynaptic neurons. drugbank.comnih.gov This leads to a reduced density of these crucial channels at the nerve terminal. drugbank.com
Reduced Calcium Influx: By decreasing the number of functional VGCCs at the presynaptic membrane, Gabapentin reduces the influx of calcium into the neuron that normally occurs during high-frequency neuronal firing. mdpi.comiomcworld.org
Decreased Neurotransmitter Release: Calcium influx is a critical trigger for the release of neurotransmitters. By dampening this influx, Gabapentin diminishes the release of excitatory neurotransmitters, including glutamate, norepinephrine, and Substance P. mdpi.comyoutube.compatsnap.com This reduction in excitatory signaling helps to suppress excessive neuronal excitability, which is a key factor in both seizure generation and the maintenance of neuropathic pain. patsnap.comiomcworld.org
Role in Neuropathic Pain and Epilepsy
This primary mechanism is believed to be responsible for both the antiepileptic and analgesic properties of Gabapentin. drugbank.com In chronic pain states, there can be an increased expression of the α2δ subunits, which correlates with hyperalgesia. drugbank.com Gabapentin's ability to target these upregulated subunits likely contributes to its efficacy in conditions like diabetic neuropathy and postherpetic neuralgia. nih.gov
Relationship to GABA
Other Potential Mechanisms
While binding to the α2δ-1 subunit is the most well-documented mechanism, some research suggests other targets may be involved. These include potential interactions with NMDA receptors, modulation of inflammatory cytokines, and stimulation of descending noradrenergic pathways that inhibit pain signals. mdpi.comnih.govpatsnap.com
Anti-inflammatory and Analgesic Activity Studies
Building on its established mechanism of action, derivatives of this compound, especially Gabapentin, have been extensively studied for their analgesic and, more recently, anti-inflammatory activities.
Analgesic Activity
Gabapentin is recognized as a first-line treatment for certain types of chronic neuropathic pain. nih.govwikipedia.org Clinical studies and systematic reviews have quantified its effectiveness. In patients with postherpetic neuralgia and painful diabetic neuropathy, Gabapentin can provide a significant level of pain relief. nih.govcochranelibrary.com For instance, in postherpetic neuralgia, approximately 32% of participants treated with Gabapentin achieved at least a 50% reduction in pain, compared to 17% of those who received a placebo. nih.govcochranelibrary.comnih.gov Similarly, in painful diabetic neuropathy, 38% of patients on Gabapentin experienced this substantial benefit, versus 21% on placebo. nih.gov
| Neuropathic Pain Condition | Outcome Measure | Participants Achieving Outcome (Gabapentin) | Participants Achieving Outcome (Placebo) | Citation |
|---|---|---|---|---|
| Postherpetic Neuralgia | ≥50% Pain Relief | 32% | 17% | nih.govcochranelibrary.comnih.gov |
| Painful Diabetic Neuropathy | ≥50% Pain Relief | 38% | 21% | nih.govcochranelibrary.comnih.gov |
| Postherpetic Neuralgia | ≥30% Pain Relief | 46% | 25% | nih.govnih.gov |
| Painful Diabetic Neuropathy | ≥30% Pain Relief | 52% | 37% | nih.govcochranelibrary.comnih.gov |
Studies on other derivatives have also shown promise. For example, a conformationally restricted analogue, (R)-2-Aza-spiro[4.5]decane-4-carboxylic acid hydrochloride, was found to reverse carrageenan-induced hyperalgesia in rats, indicating analgesic potential. nih.gov
Anti-inflammatory Activity
There is growing evidence that Gabapentin and its analogues possess anti-inflammatory properties. nih.govnih.gov These effects appear to be mediated by the modulation of inflammatory pathways. Research has shown that Gabapentin can reduce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). nih.govmdpi.comfrontiersin.org
The mechanisms behind this activity include the inhibition of the NF-κB (nuclear factor kappa B) signaling pathway, a key regulator of inflammation, and a reduction in the infiltration of neutrophils to sites of inflammation. nih.govmdpi.com In a study on human glioblastoma cells, Gabapentin was shown to suppress the production of IL-6 and IL-8 induced by Substance P through the inhibition of p38 MAPK and NF-κB activation. spandidos-publications.com
In a rabbit model of endotoxin-induced uveitis (ocular inflammation), topical application of Gabapentin significantly reduced the clinical signs of inflammation and lowered the levels of inflammatory biomarkers in the eye. frontiersin.org
| Research Model | Mediator/Cytokine | Effect of Gabapentin Treatment | Citation |
|---|---|---|---|
| LPS-stimulated rabbit corneal cells | TNF-α | Significantly attenuated production | frontiersin.org |
| LPS-stimulated rabbit corneal cells | IL-1β | Significantly attenuated production | frontiersin.org |
| Carrageenan-induced peritonitis in mice | TNF-α, IL-1β | Reduced levels in peritoneal exudate | nih.gov |
| Carrageenan-induced peritonitis in mice | Neutrophil migration | Significantly decreased counts | nih.gov |
| Substance P-stimulated human glioblastoma cells | IL-6, IL-8 | Suppressed production | spandidos-publications.com |
| Endotoxin-induced uveitis in rabbits | Tear TNF-α | Inhibited | frontiersin.org |
Advanced Characterization and Analytical Methodologies in 1 Aminomethyl Cyclohexan 1 Amine Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for confirming the molecular structure of 1-(Aminomethyl)cyclohexan-1-amine. Techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the compound's functional groups, connectivity, and molecular weight.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. nih.gov In the case of primary amines like this compound, characteristic N-H stretching absorptions are expected in the region of 3300 to 3500 cm⁻¹. libretexts.orgpressbooks.pub Typically, primary amines exhibit a pair of bands corresponding to symmetric and asymmetric stretching modes. libretexts.orgpressbooks.pub The spectrum of the related compound, cyclohexylamine (B46788), shows such characteristic peaks. libretexts.orgpressbooks.pub
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectroscopy are vital for determining the carbon-hydrogen framework of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the different types of protons and their neighboring environments. Hydrogens on the carbon adjacent to the amine nitrogen are deshielded and appear further downfield than typical alkane hydrogens. libretexts.orgpressbooks.pub The N-H protons of amines often appear as broad signals, and their chemical shift can vary. libretexts.orgpressbooks.pub Deuterium exchange (adding D₂O) can be used to identify the N-H peak as it will disappear from the spectrum. libretexts.orgpressbooks.pub
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Carbons bonded to the electron-withdrawing amine groups are deshielded and thus shifted downfield. libretexts.orgpressbooks.pub Predicted ¹³C NMR data for this compound in D₂O shows several distinct peaks corresponding to the different carbon atoms in the cyclohexane (B81311) ring and the aminomethyl group. hmdb.ca For instance, a predicted spectrum shows a peak around 180.57 ppm. hmdb.ca
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. According to the nitrogen rule, a compound with an even number of nitrogen atoms, such as this compound (C₇H₁₆N₂), will have an even nominal molecular weight (128.22 g/mol ). libretexts.orgscbt.com The fragmentation pattern can provide valuable structural information. Aliphatic amines often undergo α-cleavage, breaking the bond between the carbon atom adjacent to the nitrogen and another carbon atom, which can help in identifying the structure of the amine. libretexts.org Studies on similar compounds, like ketamine analogues, have detailed characteristic fragmentation pathways that are useful for structural identification. nih.govresearchgate.net
Table 1: Spectroscopic Data for this compound and Related Compounds
| Technique | Compound | Key Observations |
| FTIR | Primary Amines | N-H stretching (pair of bands) at ~3350 and 3450 cm⁻¹ libretexts.orgpressbooks.pub |
| ¹H NMR | N-Methylcyclohexylamine | N-methyl singlet at 2.42 δ pressbooks.pub |
| ¹³C NMR | This compound (Predicted) | Peak at 180.57 ppm in D₂O hmdb.ca |
| Mass Spec | This compound | Molecular Weight: 128.22 scbt.com |
Chromatographic Purification and Analytical Techniques
Chromatographic methods are essential for the separation, purification, and analysis of this compound from reaction mixtures and for assessing its purity. mdpi.com
Column Chromatography: This is a fundamental technique for purifying organic compounds. rsc.org For amines, which are basic, standard silica (B1680970) gel can lead to poor separation due to strong interactions. biotage.comresearchgate.netbiotage.com To overcome this, several strategies can be employed:
Addition of a competing amine: Adding a small amount of a volatile amine like triethylamine (B128534) or ammonia (B1221849) to the eluent can neutralize the acidic sites on the silica gel, improving the elution of the basic compound. biotage.comresearchgate.net
Use of alternative stationary phases: Less acidic stationary phases like alumina (B75360) or amine-functionalized silica can provide better results for the purification of amines. biotage.combiotage.com
Reversed-phase chromatography: In this technique, a non-polar stationary phase is used with a polar mobile phase. Adjusting the pH of the mobile phase to be alkaline can deprotonate the amine, making it more lipophilic and thus more retained, which can lead to a successful purification. biotage.com
Gas Chromatography (GC): GC is a powerful analytical technique for separating and analyzing volatile compounds. ccsknowledge.com It can be used to determine the concentration of amines in various samples. ccsknowledge.com The sample is vaporized and carried by a gas through a column, where components separate based on their interaction with the stationary phase. ccsknowledge.com
Ion Chromatography (IC): As amines are weak bases, they can be analyzed by ion chromatography. thermofisher.com This technique is particularly useful for determining amines in pharmaceutical products. thermofisher.com Cation-exchange chromatography with suppressed conductivity detection is a well-established method for this purpose. thermofisher.com
Table 2: Chromatographic Techniques for Amine Analysis
| Technique | Principle | Application for Amines |
| Column Chromatography | Separation based on differential adsorption to a stationary phase. rsc.org | Purification of amines, often with modified eluents or stationary phases to prevent peak tailing. biotage.comresearchgate.netbiotage.com |
| Gas Chromatography | Separation of volatile compounds in the gas phase. ccsknowledge.com | Analysis of amine concentration in various samples. ccsknowledge.com |
| Ion Chromatography | Separation of ions and polar molecules based on their affinity to an ion exchanger. thermofisher.com | Determination of amines in pharmaceutical formulations. thermofisher.com |
Potentiometric Titration for Acid-Base Equilibria Determination
Potentiometric titration is a precise method used to determine the concentration of a substance in solution by measuring the potential difference between two electrodes as a titrant is added. For a basic compound like this compound, this technique is ideal for determining its concentration and its acid dissociation constants (pKa values).
In a typical procedure, a solution of the amine is titrated with a standard solution of a strong acid, such as hydrochloric acid. researchgate.net The potential is measured as a function of the volume of titrant added, and the equivalence point, where the moles of acid equal the moles of base, is determined from the resulting titration curve. The pKa values can be calculated from the half-equivalence points on the titration curve. Given that this compound has two amine groups, two equivalence points and two pKa values are expected.
Fluorimetric Methods in Reaction Monitoring
While specific applications of fluorimetric methods for monitoring reactions involving this compound were not found in the initial search, this technique can be a powerful tool in chemical analysis. Fluorimetric methods rely on the measurement of fluorescence, which is the emission of light by a substance that has absorbed light or other electromagnetic radiation.
For this technique to be applicable to this compound, the compound itself would need to be fluorescent, or it could be derivatized with a fluorescent tag. Alternatively, if it participates in a reaction that produces or consumes a fluorescent species, the reaction progress could be monitored by measuring the change in fluorescence intensity over time. This can provide valuable kinetic information about the reaction.
Future Research Directions and Translational Perspectives
Development of Novel and Sustainable Synthetic Pathways for 1-(Aminomethyl)cyclohexan-1-amine and its Complex Analogues
Future research will likely prioritize the development of more efficient, sustainable, and economically viable synthetic routes to this compound and its derivatives. Current industrial production of related cycloaliphatic amines, such as 1,3-bis(aminomethyl)cyclohexane, often relies on the catalytic hydrogenation of petrochemical-derived precursors like m-xylylenediamine. wikipedia.org While effective, this method is subject to the volatility of fossil fuel markets and carries an environmental footprint.
A key research avenue is the exploration of bio-based feedstocks. The increasing focus on green chemistry is driving efforts to produce diamines from renewable resources. nih.govnih.gov This involves metabolic engineering and biocatalysis to create microbial factories, using organisms like Escherichia coli and Corynebacterium glutamicum, for diamine synthesis. nih.govnih.gov Future work could focus on engineering specific biosynthetic pathways that lead to cyclohexanediamine (B8721093) structures from biomass-derived intermediates. For instance, resorcinol, which can be derived from biomass, can be hydrogenated to 1,3-cyclohexanedione, a potential precursor for 1,3-diamines through reductive amination. mdpi.com
Furthermore, developing novel catalytic systems for existing pathways is crucial. This includes creating more active and selective catalysts for the hydrogenation of nitrile precursors or the amination of cyclohexanone (B45756) derivatives. mdpi.com The direct, one-pot synthesis from readily available starting materials using innovative catalytic methods remains a significant goal. researchgate.net Research into stereoselective syntheses to access specific isomers of complex diamine analogues will also be critical for applications in catalysis and pharmaceuticals. researchgate.net
Design and Engineering of Advanced Catalytic Systems Based on the Cyclohexanediamine Scaffold
The rigid and well-defined stereochemistry of the cyclohexanediamine scaffold makes it an excellent platform for designing advanced catalysts. Chiral diamines, including derivatives of cyclohexane-1,2-diamine, are well-established as highly effective ligands and organocatalysts in asymmetric synthesis. nih.govnii.ac.jp Future research will likely extend these principles to the this compound core and its isomers.
The design of novel bifunctional catalysts, where one amine group can be functionalized to act as a binding site (e.g., forming a (thio)urea for hydrogen bonding) and the other participates directly in the catalytic cycle, is a promising direction. mdpi.comchempedia.info For instance, catalysts derived from 1,3-diamines have shown cooperative action between the primary and tertiary amine groups in asymmetric Mannich reactions. nih.govnii.ac.jpacs.org This cooperative catalysis, where the two amine groups play distinct but synergistic roles, can lead to high levels of enantioselectivity and regioselectivity under mild conditions. nih.govacs.org
Engineering these catalytic systems could involve:
Sequential Modification: Systematically altering the substituents on the diamine backbone and the functional groups to create a library of catalysts for screening. chempedia.info
Immobilization: Attaching the diamine-based catalysts to solid supports or creating dendrimer-fixed versions to facilitate catalyst recovery and recycling, enhancing their industrial applicability. chempedia.info
Metal Complexes: Using the diamine as a ligand to create novel metal complexes (e.g., with Nickel, Ruthenium, or Copper) for a broader range of catalytic transformations, such as Michael additions and transfer hydrogenations. chempedia.inforesearchgate.net
The ultimate goal is to move beyond well-explored 1,2-diamines and unlock the full potential of other isomers like 1,3-diamines for accelerating a wide array of chemical transformations. nii.ac.jp
Expansion of Polymer and Material Science Applications with Tailored Properties
Diamines are fundamental monomers in the polymer industry, crucial for the synthesis of polyamides, polyimides, and polyurethanes. nih.govresearchgate.net The cycloaliphatic nature of this compound and its isomers, such as 1,3-bis(aminomethyl)cyclohexane, imparts unique properties to the resulting polymers, including improved thermal stability, mechanical strength, and weatherability compared to their linear aliphatic or aromatic counterparts.
A primary application for related compounds like 1,3-bis(aminomethyl)cyclohexane is as a curing agent for epoxy resins. wikipedia.org Future research could systematically investigate how the specific isomerism of aminomethyl-cyclohexan-amines affects curing kinetics and the final properties of the epoxy network, such as glass transition temperature, hardness, and chemical resistance.
Furthermore, the di-primary amine functionality allows for its use in producing polyureas through reactions with isocyanates, or it can be converted into a diisocyanate itself via phosgenation. wikipedia.org This opens up avenues for creating novel polyurea-based materials with tailored properties for coatings, adhesives, and elastomers. There is significant potential in creating bio-based polymers by combining renewably sourced diamines with other bio-based monomers, contributing to a more sustainable plastics industry. researchgate.net The use of these diamines in creating specialty polymers for advanced applications, such as high-performance engineering plastics and functional coatings, remains a fertile area for exploration. researchgate.netmhlw.go.jp
Targeted Pharmaceutical Development and Therapeutic Innovation Derived from this compound Core
The structural motif of this compound is present in medicinally relevant molecules. For example, it is the core structure of Gabapentin (B195806), an anticonvulsant and analgesic drug. While Gabapentin itself is 1-(aminomethyl)cyclohexaneacetic acid, the underlying aminomethyl-cycloalkane scaffold is key to its activity. A US patent describes analogues of Gabapentin, specifically 1-substituted-1-aminomethyl-cycloalkane derivatives, for the potential treatment of neurological disorders. google.com
Future pharmaceutical research could leverage this core structure as a scaffold for the development of new therapeutic agents. The ability to introduce diverse substituents onto the amine groups or the cyclohexane (B81311) ring allows for the creation of large chemical libraries for screening against various biological targets. Research could focus on:
Neurological Disorders: Expanding on the Gabapentin precedent to design new modulators of ion channels or neurotransmitter transporters. google.com
Inflammatory Diseases: A patent for cyclic amine derivatives suggests their potential use in treating conditions like atherosclerosis and rheumatoid arthritis by inhibiting chemokine action. google.com This indicates that the scaffold could be used to design chemokine receptor antagonists.
Anticancer Agents: Diamine structures, such as 1,4-cyclohexanediamine, are precursors for various anticancer pharmaceuticals. acs.org The this compound core could be explored for similar applications.
The development of stereoselective synthetic methods will be crucial to isolate specific isomers, as the biological activity of chiral molecules is often highly dependent on their three-dimensional structure.
Integration of State-of-the-Art Computational and Experimental Methodologies for Comprehensive Understanding
To accelerate progress in all the aforementioned areas, the integration of computational modeling with experimental validation is indispensable. In silico techniques can provide profound insights into molecular interactions, reaction mechanisms, and material properties, thereby guiding experimental design and reducing the time and cost of research and development. mdpi.com
Future research should increasingly employ a combined computational-experimental approach:
Reaction Pathway and Catalyst Design: Density Functional Theory (DFT) calculations can be used to study the mechanisms of catalytic reactions, such as the reductive amination of cyclohexanone derivatives, and to understand the role of the catalyst. mdpi.com This can help in the rational design of more efficient catalysts based on the cyclohexanediamine scaffold. acs.org
Drug Discovery: Molecular docking and molecular dynamics (MD) simulations can predict the binding affinity and mode of interaction of novel this compound derivatives with biological targets like enzymes and receptors. mdpi.com This allows for the virtual screening of large compound libraries to identify promising drug candidates before committing to their synthesis.
Materials Science: Computational modeling can predict the bulk properties of polymers derived from this compound, such as their mechanical strength, thermal stability, and conformational behavior. This can guide the synthesis of new materials with desired characteristics.
By combining the predictive power of computational chemistry with rigorous experimental verification through synthesis, characterization, and testing, a comprehensive understanding of the this compound system can be achieved, unlocking its full translational potential. mdpi.com
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-(Aminomethyl)cyclohexan-1-amine in laboratory settings?
- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, cyclohexanone derivatives can react with formaldehyde and primary amines in ethanol under reflux, followed by reductive amination or catalytic hydrogenation. Purification is achieved using column chromatography with solvents like ethyl acetate/hexane mixtures to isolate the product .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer : Structural confirmation requires a combination of IR spectroscopy (to identify N-H and C-N stretches), ¹H and ¹³C NMR (to resolve cyclohexane ring protons and amine-related signals), and high-resolution mass spectrometry (HRMS) to verify molecular weight. Cross-referencing experimental spectral data with computational predictions ensures accuracy .
Q. What safety precautions are essential when handling this compound?
- Methodological Answer : Key precautions include using nitrile gloves, lab coats, and chemical goggles in a fume hood. Avoid skin contact; if exposure occurs, wash immediately with soap and water. Consult safety data sheets (SDS) for spill management and first-aid protocols. Emergency ventilation and neutral absorbents (e.g., vermiculite) should be available for containment .
Advanced Research Questions
Q. How does the conformational flexibility of this compound influence its reactivity in chemical synthesis?
- Methodological Answer : Computational studies (e.g., density functional theory, DFT) reveal that the cyclohexane ring’s chair-to-boat transitions and axial/equatorial positioning of the aminomethyl group affect steric accessibility. This flexibility can be exploited to design stereoselective reactions, such as asymmetric alkylations, by modulating reaction temperatures or solvent polarity .
Q. What role does this compound play in the synthesis of apoptosis-inducing agents?
- Methodological Answer : The compound serves as a precursor for cyclohexane-1-carboxamide derivatives. For example, coupling with aryl halides via Buchwald-Hartwig amination generates analogs like 1-(phenylamino)-N-(piperidin-1-ylmethyl)cyclohexane-1-carboxamide. Biological activity is assessed using caspase-3/7 activation assays and mitochondrial membrane potential measurements in cancer cell lines .
Q. How can photocatalysis be applied to modify this compound for C−H alkylation reactions?
- Methodological Answer : Visible-light photocatalysts (e.g., Ru(bpy)₃Cl₂) enable radical-mediated alkylation of the primary amine. Optimize conditions by screening solvents (acetonitrile preferred), light intensity (450 nm LED), and catalyst loading (1–5 mol%). Post-reaction, purify products via flash chromatography and validate using HRMS and NOESY NMR to confirm regioselectivity .
Key Considerations for Experimental Design
- Data Contradictions : While synthesis protocols in are consistent, purity outcomes may vary depending on the reductant (e.g., NaBH₄ vs. H₂/Pd-C). Validate yields and purity via HPLC or GC-MS.
- Safety vs. Reactivity : Despite low acute toxicity (per ), prolonged exposure to amine vapors requires rigorous air monitoring and PPE compliance.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
